molecular formula C8H4BrF3N2 B116429 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 150780-40-8

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B116429
CAS No.: 150780-40-8
M. Wt: 265.03 g/mol
InChI Key: ZDNCRDVYCJEJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a versatile chemical building block built around the privileged imidazo[1,2-a]pyridine scaffold, a structure frequently encountered in marketed drugs and bioactive molecules for its wide range of therapeutic applications . This scaffold is considered a priority pharmacophore in drug research due to its significant biological activities, which include analgesic, anticancer, antiosteoporosis, and anxiolytic effects . The integration of the trifluoromethyl group significantly enhances the molecule's potential in drug discovery by improving metabolic stability, increasing lipophilicity, and elevating receptor binding affinity . The bromine substituent at the 6-position provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly explore structure-activity relationships (SAR) and generate diverse compound libraries for screening. This compound is of particular interest in the development of novel therapeutics for neglected tropical diseases, as virtual screening campaigns have leveraged the imidazo[1,2-a]pyridine hit series for targets such as visceral leishmaniasis . Furthermore, modern synthetic methodologies, including catalyst-free one-pot assemblies and Lewis acid-catalyzed multi-component reactions, highlight the relevance of this and related structures in contemporary green and efficient medicinal chemistry approaches .

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-2-7-13-6(8(10,11)12)4-14(7)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNCRDVYCJEJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601591
Record name 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150780-40-8
Record name 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its physicochemical properties, provides insights into its synthesis and reactivity, and discusses its potential biological significance.

Core Chemical Properties

This compound is a solid, crystalline compound. The presence of a bromine atom and a trifluoromethyl group on the imidazo[1,2-a]pyridine scaffold significantly influences its chemical and physical characteristics. These substitutions can enhance the compound's metabolic stability and membrane permeability, properties that are highly desirable in drug candidates.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 150780-40-8[1]
Molecular Formula C₈H₄BrF₃N₂[1]
Molecular Weight 265.03 g/mol [1]
Appearance Solid-
Melting Point 106-108 °C-
Density 1.8 g/cm³-
Refractive Index 1.583-
Solubility Data not available-
Boiling Point Data not available-

Synthesis and Reactivity

The synthesis of imidazo[1,2-a]pyridines generally involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For this compound, a plausible synthetic route would involve the reaction of 2-amino-5-bromopyridine with a suitable trifluoromethyl-containing α-halocarbonyl reagent.

Experimental Workflow: General Synthesis of Imidazo[1,2-a]pyridines

G start Start: 2-Amino-5-bromopyridine and α-halocarbonyl reagent reaction Reaction: Condensation in a suitable solvent (e.g., ethanol, DMF) start->reaction workup Work-up: Neutralization, Extraction reaction->workup purification Purification: Crystallization or Chromatography workup->purification characterization Characterization: NMR, MS, etc. purification->characterization end End Product: This compound characterization->end

Caption: General synthetic workflow for imidazo[1,2-a]pyridines.

The reactivity of the imidazo[1,2-a]pyridine core is influenced by the electron-withdrawing nature of the trifluoromethyl group and the presence of the bromine atom, which can serve as a handle for further functionalization through cross-coupling reactions.

Spectroscopic Data

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the imidazo[1,2-a]pyridine ring system. The chemical shifts and coupling patterns would be influenced by the positions of the bromine and trifluoromethyl substituents.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic isotopic pattern (M+ and M+2 in a roughly 1:1 ratio) due to the presence of the bromine atom.

Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of a molecule.

While specific biological data for this compound is limited, it is plausible that this compound could interact with various biological targets. For instance, many imidazo[1,2-a]pyridine derivatives have been shown to act as kinase inhibitors. A hypothetical signaling pathway that could be modulated by such a compound is presented below.

Hypothetical Signaling Pathway Modulation

G compound This compound kinase Target Kinase (e.g., PI3K, mTOR) compound->kinase Inhibition substrate Downstream Substrate kinase->substrate Phosphorylation response Cellular Response (e.g., Inhibition of Proliferation) substrate->response

Caption: Potential mechanism of action via kinase inhibition.

It is important to note that this represents a generalized pathway, and the actual biological targets and mechanism of action of this compound would need to be determined through dedicated biological and pharmacological studies.

Conclusion

This compound is a halogenated heterocyclic compound with physicochemical properties that make it an attractive candidate for further investigation in drug discovery and development. While detailed experimental protocols and specific biological activity data are not extensively documented in publicly accessible sources, this guide provides a foundational understanding of its core chemical properties based on available data and established chemical principles. Further research is warranted to fully elucidate its synthetic pathways, reactivity, and biological potential.

References

A Technical Guide to 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 150780-40-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, a heterocyclic building block of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure due to its prevalence in a wide range of biologically active compounds, including anticancer, antimycobacterial, and antiviral agents.[1][2][3] The strategic incorporation of a bromine atom at the 6-position offers a versatile handle for further chemical modification, while the trifluoromethyl group at the 2-position is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][4] This guide consolidates available data on its properties, synthesis, reactivity, and potential applications to support its use in research and drug discovery programs.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for experimental design, including reaction setup, solvent selection, and analytical characterization.

PropertyValueReference
CAS Number 150780-40-8[5][6][7]
Molecular Formula C₈H₄BrF₃N₂[5][7][8]
Molecular Weight 265.04 g/mol [5]
IUPAC Name This compound[8]
Appearance Solid[5]
Melting Point 106-108 °C[5][6]
Canonical SMILES C1=CC2=NC(=CN2C=C1Br)C(F)(F)F[8]
InChIKey ZDNCRDVYCJEJPX-UHFFFAOYSA-N[8][9]
Predicted XlogP 3.4[8]

Synthesis and Reactivity

General Synthetic Pathway

The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the Tchichibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the title compound, this involves the reaction of 2-amino-5-bromopyridine with a trifluoromethyl-containing α-haloketone, such as 3-bromo-1,1,1-trifluoroacetone.

Synthesis_Workflow A 2-Amino-5-bromopyridine C Cyclocondensation (Tchichibabin Reaction) A->C B 3-Bromo-1,1,1-trifluoroacetone B->C D This compound C->D

Caption: General synthesis workflow for the target compound.

Detailed Experimental Protocol (Proposed)

The following is a representative, detailed protocol for the synthesis of this compound based on established methodologies for related compounds.[1][10]

  • Reagents and Materials:

    • 2-Amino-5-bromopyridine (1.0 eq)

    • 3-Bromo-1,1,1-trifluoroacetone (1.2 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • Ethanol or Acetone (as solvent)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq), ethanol (or acetone, ~0.2 M), and sodium bicarbonate (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add 3-bromo-1,1,1-trifluoroacetone (1.2 eq) to the mixture dropwise.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

    • Partition the resulting residue between ethyl acetate and water.

    • Separate the organic layer, wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure this compound.

Reactivity and Downstream Functionalization

The bromine atom at the C6 position is a key functional handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions. This allows for the synthesis of extensive libraries of analogs for structure-activity relationship (SAR) studies.

Downstream_Reactions Core 6-Bromo-2-(trifluoromethyl) imidazo[1,2-a]pyridine Suzuki 6-Aryl/Heteroaryl Derivative Core->Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Buchwald 6-Amino/Amido Derivative Core->Buchwald Buchwald-Hartwig (Amine, Pd catalyst) Sonogashira 6-Alkynyl Derivative Core->Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Stille 6-Vinyl/Aryl Derivative Core->Stille Stille Coupling (Organostannane, Pd catalyst)

Caption: Potential downstream cross-coupling reactions.

Analytical Data

While experimental NMR and crystallographic data for this specific compound are not widely published, predictive data and techniques for characterization are available.

Mass Spectrometry

High-resolution mass spectrometry is used to confirm the elemental composition. Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry setups.[8]

Adductm/z (Predicted)CCS (Ų) (Predicted)
[M+H]⁺ 264.95828147.6
[M+Na]⁺ 286.94022163.4
[M+K]⁺ 302.91416151.3
[M-H]⁻ 262.94372149.8
[M+HCOO]⁻ 308.94920165.1

Data sourced from PubChemLite.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the imidazo[1,2-a]pyridine core. Protons at positions 5, 7, and 8, and the lone proton on the imidazole ring (C3-H) will each appear as unique multiplets or singlets, with coupling constants indicative of their positions.

  • ¹⁹F NMR: A sharp singlet is expected for the -CF₃ group, providing a clear diagnostic peak.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Biological and Medicinal Chemistry Applications

This compound is primarily utilized as a building block for the synthesis of more complex molecules with potential therapeutic value. The core scaffold is associated with a wide range of biological activities.

  • Anticancer Activity: Various 6-substituted imidazo[1,2-a]pyridines have demonstrated potent activity against colon cancer cell lines such as HT-29 and Caco-2.[11] Studies suggest that some derivatives induce apoptosis through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the subsequent activation of caspases.[11]

  • Antitubercular Activity: The imidazo[1,2-a]pyridine scaffold has yielded potent compounds with low minimal inhibitory concentrations (MIC) against M. tuberculosis, including multi-drug resistant strains.[12]

  • Kinase Inhibition: The scaffold is a common feature in kinase inhibitors, where it can act as a hinge-binding motif in the ATP-binding pocket of various kinases implicated in cancer and inflammatory diseases.[1]

  • Antiviral and Antiparasitic Agents: The broad biological profile of this scaffold extends to antiviral and antiparasitic applications.[2]

Apoptosis_Pathway Compound Imidazo[1,2-a]pyridine Derivative Mito Mitochondria Compound->Mito Induces stress CytC Cytochrome c Release Mito->CytC Casp8 Caspase-8 Activation CytC->Casp8 Casp3 Caspase-3 Activation CytC->Casp3 Casp8->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Potential apoptotic pathway induced by related compounds.[11]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

CategoryInformationReference
Hazards Irritant. May be harmful by ingestion and inhalation. Irritating to mucous membranes and upper respiratory tract.[5]
First Aid In case of contact with eyes, rinse immediately with plenty of water. After skin contact, wash with soap and water. If inhaled, move to fresh air.[5]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[5]
Storage Store at room temperature. For long-term stability, store at 2-8°C in a dark place under an inert atmosphere.[6][13]
Personal Protection Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses. Use in a well-ventilated area or fume hood.[5]

References

A Technical Guide to the Molecular Structure of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure due to its prevalence in compounds exhibiting a wide array of biological activities.[1][2] The specific substitution of a bromine atom at the 6-position and a trifluoromethyl group at the 2-position imparts unique physicochemical properties that are crucial for its interaction with biological targets. This guide details its molecular structure, physicochemical properties, synthesis, and potential therapeutic applications, supported by experimental data and visualizations.

Core Molecular Structure and Physicochemical Properties

This compound is a fused bicyclic aromatic compound. Its core consists of a pyridine ring fused to an imidazole ring. The key substituents are a bromine atom at position C6 and a trifluoromethyl (CF₃) group at position C2. The trifluoromethyl group is a strong electron-withdrawing group and a bioisostere for other chemical moieties, which can enhance metabolic stability and membrane permeability. The bromine atom also acts as an electron-withdrawing group and provides a site for further chemical modification through cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 150780-40-8[3]
Molecular Formula C₈H₄BrF₃N₂[3]
Molecular Weight 265.03 g/mol [3]
IUPAC Name This compound
Canonical SMILES C1=CN2C(=C1)N=C(C=C2Br)C(F)(F)F
InChI Key ZZHFDHQEFBAXGI-UHFFFAOYSA-N[4]

Synthesis and Spectroscopic Characterization

The synthesis of the imidazo[1,2-a]pyridine scaffold is typically achieved through the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. For the title compound, this involves the reaction of 5-bromo-2-aminopyridine with a trifluoromethyl-containing α-halo ketone.

G cluster_workflow General Synthesis Workflow start Starting Materials: - 5-Bromo-2-aminopyridine - Trifluoromethyl α-halo ketone reaction Condensation Reaction (e.g., in DMF or Ethanol) start->reaction cyclization Intramolecular Cyclization (Tschitschibabin Reaction) reaction->cyclization product Crude Product: This compound cyclization->product purification Purification (e.g., Column Chromatography) product->purification final_product Final Pure Product purification->final_product

Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis

The following is a representative protocol based on established methods for synthesizing similar imidazopyridines.[5]

  • Reaction Setup: To a solution of 5-bromo-2-aminopyridine (1.0 eq) in a polar solvent such as dimethylformamide (DMF) or ethanol, add 3-bromo-1,1,1-trifluoro-2-propanone (1.1 eq).

  • Reaction Conditions: The mixture is heated to reflux (typically 80-120 °C) and stirred for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Data

Structural confirmation is achieved through spectroscopic methods. While specific experimental spectra for this exact molecule are not publicly available, predicted data based on analogous structures are summarized below.[6]

Table 2: Predicted Spectroscopic Data for Structural Confirmation

TechniqueParameterPredicted Value/Observation
¹H NMR Chemical Shift (δ)Aromatic protons on the pyridine and imidazole rings expected in the range of δ 7.0-8.5 ppm.
¹³C NMR Chemical Shift (δ)Aromatic carbons expected in the range of δ 110-150 ppm. The CF₃ carbon will appear as a quartet due to C-F coupling.
¹⁹F NMR Chemical Shift (δ)A single sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group, typically in the range of δ -60 to -70 ppm.[6]
Mass Spec (MS) m/zThe molecular ion peak (M⁺) would show a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) at m/z 264 and 266.

Structural Analysis and Conformation

While a specific crystal structure for this compound is not available in the searched literature, analysis of closely related structures provides insight into its three-dimensional conformation. For instance, the crystal structure of a derivative, 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium, reveals key geometric features of the fused ring system.[7] In this related structure, the five-membered imidazole ring adopts a non-planar envelope conformation.[7] The dihedral angle between the pyridine and an attached phenyl ring was measured at 72.52 (5)°.[7] This suggests that the imidazo[1,2-a]pyridine core is largely planar but can exhibit puckering, especially when substituents create steric hindrance.

G cluster_structure Structural Elucidation Pathway mol_2d 2D Chemical Structure (C₈H₄BrF₃N₂) spectro Spectroscopic Analysis (NMR, MS) mol_2d->spectro predicts cryst X-ray Crystallography (Confirms 3D geometry) mol_2d->cryst guides spectro->mol_2d confirms mol_3d 3D Molecular Conformation (Bond angles, lengths, planarity) cryst->mol_3d determines

Caption: Logical relationship between 2D structure and 3D confirmation.

Biological Significance and Potential Applications

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents. Derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antituberculosis, anti-inflammatory, and antiviral activities.[1][8][9]

The introduction of a trifluoromethyl group at the C-2 position is a key strategy in modern drug design. Studies on related compounds have shown that this modification can lead to potent biological activity. For example, an imidazo[1,2-a]pyridine with a C-2 trifluoromethyl group showed good inhibitory activity against the HT-29 colon cancer cell line.[8] Furthermore, the trifluoromethyl group has been shown to enhance the urease inhibition potential of related heterocyclic compounds, an important target for the treatment of ulcers caused by H. pylori.[10] The scaffold has also been extensively investigated for its potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[9][11]

G cluster_bio Potential Therapeutic Applications compound 6-Bromo-2-(trifluoromethyl) imidazo[1,2-a]pyridine anticancer Anticancer compound->anticancer Targets cancer cells (e.g., HT-29) antitb Antitubercular compound->antitb Active against M. tuberculosis antiinflammatory Anti-inflammatory compound->antiinflammatory General scaffold activity antiviral Antiviral compound->antiviral General scaffold activity antiulcer Antiulcer compound->antiulcer Potential Urease Inhibition

Caption: Potential therapeutic pathways for the title compound scaffold.

Conclusion

This compound is a synthetically accessible molecule with a highly promising pharmacological profile. Its structure, characterized by the privileged imidazo[1,2-a]pyridine core and functionalized with electron-withdrawing bromine and trifluoromethyl groups, makes it a prime candidate for further investigation in drug discovery programs. The available data on analogous compounds strongly suggest its potential as a scaffold for developing new agents against cancer, tuberculosis, and other inflammatory or infectious diseases. Further research, including detailed biological screening and crystallographic analysis, is warranted to fully elucidate its structure-activity relationships and therapeutic potential.

References

An In-depth Technical Guide on the Spectroscopic Data of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Physicochemical Properties

PropertyValueReference
CAS Number 150780-40-8[1]
Molecular Formula C₈H₄BrF₃N₂[1]
Molecular Weight 265.03 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound. These predictions are derived from the analysis of spectral data for structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~8.2 - 8.4d~1.51HH-5
~7.8 - 8.0s-1HH-3
~7.5 - 7.7d~9.01HH-8
~7.2 - 7.4dd~9.0, ~1.51HH-7

Note: The chemical shifts are referenced to a standard internal solvent signal (CDCl₃ at δ 7.26 ppm). The exact chemical shifts and coupling constants may vary depending on the experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~145 - 150 (q, J ≈ 35-40 Hz)C-2
~142 - 145C-8a
~128 - 132C-5
~120 - 125 (q, J ≈ 270-280 Hz)-CF₃
~118 - 122C-7
~115 - 118C-3
~110 - 115C-8
~105 - 110C-6

Note: The chemical shifts are referenced to the solvent signal (CDCl₃ at δ 77.16 ppm). The 'q' denotes a quartet multiplicity due to coupling with the fluorine atoms of the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityAssignment
~ -60 to -70s-CF₃

Note: The chemical shift is referenced to an external standard, typically CFCl₃ at δ 0.00 ppm. A singlet is expected as there are no neighboring fluorine or hydrogen atoms to cause splitting.

Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
264/266[M]⁺˙ (Molecular ion peak with characteristic bromine isotope pattern)
185[M - Br]⁺
195[M - CF₃]⁺

Note: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks for bromine-containing fragments separated by 2 m/z units.

Table 5: Predicted Infrared (IR) Spectral Data
Frequency Range (cm⁻¹)Vibrational Mode
3100 - 3000C-H stretching (aromatic)
1640 - 1580C=N and C=C stretching (imidazo[1,2-a]pyridine ring)
1350 - 1150C-F stretching (trifluoromethyl group)
850 - 800C-H out-of-plane bending (aromatic)
700 - 600C-Br stretching

Note: The IR spectrum will provide information about the functional groups present in the molecule.

Experimental Protocols

Synthesis

A plausible synthetic route involves the cyclocondensation of 2-amino-5-bromopyridine with a suitable three-carbon electrophile bearing a trifluoromethyl group, such as 3-bromo-1,1,1-trifluoropropanone.

General Procedure:

  • To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., ethanol, DMF), add 3-bromo-1,1,1-trifluoropropanone.

  • The reaction mixture is typically heated under reflux for several hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.

  • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans may be required to obtain a good signal-to-noise ratio.

  • ¹⁹F NMR: Acquire the ¹⁹F NMR spectrum. A fluorine-free probe or a probe with a fluorine background signal that does not interfere with the sample signal should be used.

Mass Spectrometry (MS):

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined.

Infrared (IR) Spectroscopy:

  • Sample Preparation: The spectrum can be recorded on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Analysis: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This bicyclic system, formed by the fusion of imidazole and pyridine rings, serves as a crucial pharmacophore in numerous clinically approved drugs and investigational agents. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This technical guide provides a comprehensive overview of the multifaceted biological activities of the imidazo[1,2-a]pyridine core, with a focus on its anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system effects.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines, including those of the breast, liver, colon, cervix, and lung. Their mechanisms of action are diverse and target several key signaling pathways implicated in tumorigenesis and metastasis.

A notable mechanism involves the inhibition of critical signaling cascades such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Certain imidazo[1,2-a]pyridine derivatives have been shown to effectively inhibit components of this pathway, leading to cell cycle arrest and apoptosis in cancer cells. For instance, some derivatives act as potent PI3Kα inhibitors, with IC50 values in the nanomolar range.

Another key target for this class of compounds is the STAT3/NF-κB signaling pathway. The sustained activation of STAT3 and NF-κB is crucial for promoting inflammation-associated cancers. Specific imidazo[1,2-a]pyridine derivatives have been demonstrated to suppress these pathways, thereby exerting anti-inflammatory and anticancer effects.

Furthermore, imidazo[1,2-a]pyridine-based compounds have been developed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Aurora-A kinase, and c-Met tyrosine kinase, as well as topoisomerase and tubulin polymerization. The ability to target multiple cancer-related pathways underscores the potential of this scaffold in developing novel and effective cancer therapies.

Below is a diagram illustrating the inhibitory effect of certain imidazo[1,2-a]pyridine derivatives on the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway cluster_cell Cancer Cell cluster_drug Mechanism of Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Quantitative Data on Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine-PI3Kα inhibitorsBreast Cancer>10
Imidazo[1,2-a]pyridine derivativesMelanoma (A375, WM115), Cervical (HeLa)Not Specified
KRAS G12C inhibitorsNCI-H358Not Specified
S-alkyl/aryl moiety containing derivativesHepG2, C6, A549, MCF-7Not Specified
Experimental Protocols

MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Western Blotting for Protein Expression

  • Protein Extraction: Cells treated with the compounds are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, p-mTOR, p53, p21).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Antimicrobial Activity: A Broad Spectrum of Action

The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of antimicrobial agents with activity against a wide range of pathogens, including bacteria and mycobacteria.

Antibacterial Activity

Derivatives of imidazo[1,2-a]pyridine have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain chalcone derivatives of this scaffold have shown excellent to good activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. Some compounds have exhibited high activity against Bacillus subtilis. The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial DNA gyrase.

Antituberculosis Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antituberculosis drugs. Imidazo[1,2-a]pyridine-3-carboxamides have been identified as a potent class of anti-TB agents. Some of these compounds exhibit impressive activity against Mtb with MIC90 values in the nanomolar range. A key target for these compounds is QcrB, a component of the electron transport chain in Mtb.

Quantitative Data on Antimicrobial Activity
Compound ClassMicroorganismMIC (µg/mL or µM)Reference
Imidazo[1,2-a]pyrimidine chalconesE. coli, P. aeruginosa, S. aureus, S. pyogenesNot Specified
N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamideBacillus subtilisNot Specified
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis≤0.006 µM (MIC90)
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis0.069–0.174 µM (MIC90)
Azo-based Imidazo[1,2-a]pyridine derivativesE. coli CTXM, K. pneumoniae NDM0.5–0.7 mg/mL
Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity: Combating Viral Infections

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties, showing activity against a variety of viruses.

Notably, derivatives bearing a thioether side chain at the 3-position have demonstrated high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). Structure-activity relationship (SAR) studies have indicated that hydrophobicity is a key factor for the antiviral activity of these compounds. Additionally, 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines have shown potent activity against herpes simplex viruses (HSV), with some compounds exhibiting in vitro activity comparable or superior to acyclovir.

Quantitative Data on Antiviral Activity
Compound ClassVirusActivityReference
3-thioether imidazo[1,2-a]pyridinesHuman Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV)High therapeutic index (>150 for some)
2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridinesHerpes Simplex Viruses (HSV)Similar or better than acyclovir in vitro

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have been shown to possess significant anti-inflammatory properties.

The anti-inflammatory effects of these compounds are often mediated through the modulation of key inflammatory signaling pathways. As mentioned earlier, the suppression of the STAT3/NF-κB pathway is a significant mechanism. This leads to a reduction in the production of pro-inflammatory cytokines and mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Some imidazo[1,2-a]pyridine carboxylic acid derivatives have been shown to preferentially inhibit COX-2 over COX-1, suggesting a safer gastrointestinal profile compared to non-selective NSAIDs.

Below is a diagram illustrating the modulation of the NF-κB signaling pathway by certain imidazo[1,2-a]pyridine derivatives.

NFkB_Pathway cluster_cell Inflammatory Cell cluster_drug Mechanism of Action Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (COX-2, iNOS) NFkB->Genes Activates Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->IKK Inhibits

Caption: Modulation of the NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

Quantitative Data on Anti-inflammatory Activity
Compound ClassTargetIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine derivativesCOX-213
Imidazo[1,2-a]pyrimidine derivativesCOX-1170

Central Nervous System (CNS) Activity

The imidazo[1,2-a]pyridine scaffold is also a key component of several drugs that act on the central nervous system. The most well-known example is Zolpidem (Ambien), a nonbenzodiazepine hypnotic agent used for the short-term treatment of insomnia. Zolpidem acts as a positive allosteric modulator at the GABA-A receptor, enhancing the effects of the inhibitory neurotransmitter GABA.

Furthermore, derivatives of imidazo[1,2-a]pyridine have been developed as ligands for detecting β-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. This highlights the potential of this scaffold in the development of diagnostic and therapeutic agents for neurodegenerative disorders.

Conclusion

The imidazo[1,2-a]pyridine core represents a "privileged scaffold" in medicinal chemistry, providing a versatile template for the design of novel therapeutic agents with a wide range of biological activities. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties. The diverse mechanisms of action, spanning the inhibition of key signaling pathways in cancer and inflammation to the modulation of CNS receptors, underscore the immense therapeutic potential of this heterocyclic system. Future research in this area will undoubtedly continue to uncover new and innovative applications for imidazo[1,2-a]pyridine derivatives in the fight against a multitude of human diseases.

A Technical Guide to the Discovery and Synthesis of Novel Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic system in medicinal chemistry, often referred to as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This fused bicyclic aromatic system, consisting of an imidazole ring fused to a pyridine ring, is the core of several commercially available drugs, including Zolpidem (an insomnia treatment), Alpidem (an anxiolytic agent), and Olprinone (for acute heart failure).[1][3][4] The scaffold's versatile synthetic accessibility and diverse pharmacological activities—spanning anticancer, antituberculosis, anti-inflammatory, antiviral, and analgesic properties—make it a focal point for drug discovery and development.[3][4][5] This guide provides an in-depth overview of the synthesis, biological activities, and key signaling pathways associated with novel imidazo[1,2-a]pyridine derivatives.

Core Synthesis Strategies

The construction of the imidazo[1,2-a]pyridine core is primarily achieved through several robust synthetic strategies, most of which involve the versatile starting material, 2-aminopyridine. These methods range from classical condensation reactions to modern multi-component and metal-catalyzed approaches.[6][7]

1. Condensation with α-Halocarbonyl Compounds: The most traditional and widely used method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone or α-haloaldehyde.[8] The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.[7] Modern variations of this method utilize catalyst- and solvent-free conditions or employ neutral alumina as a catalyst to proceed efficiently at room temperature.[8]

2. Multi-Component Reactions (MCRs): MCRs offer a highly efficient route to complex imidazo[1,2-a]pyridines in a single step. The most notable is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[7][9] This reaction is exceptionally valuable for creating libraries of 3-amino-substituted derivatives.[10] Other MCRs combine 2-aminopyridines with aldehydes and terminal alkynes, often catalyzed by copper or indium salts, to yield a diverse array of substituted products.[1][8]

3. Reactions with Ketones, Nitroolefins, and Alkynes: Numerous synthetic protocols utilize ketones as starting materials. For instance, a copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones provides a broad functional group tolerance.[11] Ultrasound-assisted methods using a KI/tert-butyl hydroperoxide system enable the C-H functionalization of ketones in water, offering a green chemistry approach.[11] Furthermore, cascade reactions involving 2-aminopyridines and nitroolefins, often catalyzed by iron salts like FeCl3, provide an efficient route to 3-unsubstituted or 2,3-disubstituted imidazo[1,2-a]pyridines.[8]

Logical Workflow for Synthesis

The general workflow for developing novel imidazo[1,2-a]pyridine derivatives begins with the synthesis of the core scaffold, followed by functionalization to explore structure-activity relationships (SAR).

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_core Core Scaffold cluster_derivatization Lead Optimization cluster_evaluation Evaluation A 2-Aminopyridine D Reaction (Condensation, MCR) A->D B Carbonyl Compound (α-Haloketone, Aldehyde, etc.) B->D C Third Component (Isocyanide, Alkyne, etc.) C->D E Imidazo[1,2-a]pyridine Core D->E F Functionalization / Derivatization E->F G Novel Derivatives F->G H Biological Screening (SAR Studies) G->H G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor (e.g., 15a) Inhibitor->PI3K blocks Inhibitor->mTORC1 blocks G cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off P Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Degradation Proteasome->Degradation Wnt Wnt Signal Frizzled Frizzled/ LRP5/6 Wnt->Frizzled Inhibition_on Inhibition Frizzled->Inhibition_on BetaCatenin_on β-catenin (Accumulates) Nucleus Nucleus BetaCatenin_on->Nucleus TCF TCF/LEF TargetGenes Target Genes (c-myc, cyclin D1) TCF->TargetGenes activates Inhibitor Imidazo[1,2-a]pyridine Inhibitor (e.g., 4i) Inhibitor->BetaCatenin_on blocks nuclear translocation

References

The Core Mechanism of Action of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine: A Technical Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific research detailing the definitive mechanism of action for 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is not extensively available in the public domain. This technical guide provides an in-depth overview of the well-documented mechanisms of action for structurally related imidazo[1,2-a]pyridine derivatives. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the probable biological activities and signaling pathways that this compound may modulate.

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anti-tuberculosis effects.[1] The functionalization of this core structure, such as the inclusion of a bromine atom and a trifluoromethyl group, is a common strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties.[2]

Potential Mechanisms of Action and Biological Activities

Based on studies of analogous compounds, the primary mechanisms of action for imidazo[1,2-a]pyridine derivatives converge on key cellular signaling pathways implicated in cancer and inflammation.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A significant body of research points to the potent inhibitory effects of imidazo[1,2-a]pyridine derivatives on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3][4]

Derivatives of imidazo[1,2-a]pyridine have been shown to act as PI3Kα inhibitors, with some compounds exhibiting potent inhibitory activity.[5] The inhibition of this pathway leads to downstream effects such as the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[6]

Modulation of the STAT3/NF-κB Signaling Pathway

Another key mechanism associated with imidazo[1,2-a]pyridine analogues is the modulation of inflammatory pathways, particularly the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[2][5] These pathways are central to the inflammatory response and are also implicated in cancer development and progression.[2][7]

By inhibiting these pathways, imidazo[1,2-a]pyridine derivatives can suppress the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]

Quantitative Data for Imidazo[1,2-a]pyridine Derivatives

The following tables summarize quantitative data from studies on various imidazo[1,2-a]pyridine derivatives, illustrating their potency against different biological targets and cell lines.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCell LineAssay TypeIC50 (µM)Reference
IP-5HCC1937 (Breast Cancer)MTT Assay45[8]
IP-6HCC1937 (Breast Cancer)MTT Assay47.7[8]
IP-7HCC1937 (Breast Cancer)MTT Assay79.6[8]
Compound 6A375 (Melanoma)MTT Assay~10[6]
Compound 6HeLa (Cervical Cancer)MTT Assay~35[6]

Table 2: Anti-inflammatory Activity of an Imidazo[1,2-a]pyridine Derivative

Compound IDCell LineTargetEffectReference
MIAMDA-MB-231, SKOV3Nitrite ProductionReduction[2]
MIAMDA-MB-231, SKOV3COX-2, iNOSGene expression diminishment[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the mechanism of action of novel compounds. Below are representative protocols for key experiments relevant to the study of imidazo[1,2-a]pyridine derivatives.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins

This protocol describes the detection of key proteins in the PI3K/Akt/mTOR pathway to assess the effect of a test compound.

1. Cell Lysis and Protein Extraction:

  • Treat cells with the desired concentrations of the test compound for a specified duration.

  • Lyse the cells using a radioimmunoprecipitation assay (RIPA) lysis buffer containing protease and phosphatase inhibitors.[9]

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing total protein.

  • Determine protein concentration using a suitable method (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

  • Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[9]

3. Immunoblotting:

  • Block the membrane with a solution of 5% non-fat dried milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[10]

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C with gentle shaking.[10]

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an appropriate imaging system.[9]

Kinase Inhibition Assay (ADP-Glo™ Format)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

1. Reagent Preparation:

  • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer.

2. Kinase Reaction:

  • In a 384-well plate, add the diluted test compound or vehicle control.

  • Add the kinase and substrate mixture to each well.

  • Initiate the reaction by adding the ATP solution.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[11]

3. ADP Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[12]

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[12]

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.[12]

  • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.[11]

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with a test compound.

1. Cell Treatment and Harvesting:

  • Seed cells and treat them with the test compound for the desired time.

  • Collect both floating and adherent cells.[13]

2. Staining:

  • Wash the cells with phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[13]

  • Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[13]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for its characterization.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 6-Bromo-2-(trifluoromethyl) imidazo[1,2-a]pyridine Compound->PI3K inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (COX-2, iNOS) Nucleus->Inflammation promotes Compound 6-Bromo-2-(trifluoromethyl) imidazo[1,2-a]pyridine Compound->IKK may inhibit

Caption: Potential Modulation of the NF-κB Signaling Pathway.

Experimental_Workflow Start Start: Compound Synthesis Cell_Culture Cell-Based Assays (e.g., MTT) Start->Cell_Culture Mechanism_ID Mechanism Identification Cell_Culture->Mechanism_ID Western_Blot Western Blot (Pathway Analysis) Mechanism_ID->Western_Blot Kinase_Assay Kinase Inhibition Assay (IC50) Mechanism_ID->Kinase_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Mechanism_ID->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis End End: Mechanism Elucidation Data_Analysis->End

Caption: General Experimental Workflow for Mechanism of Action Studies.

References

The Pivotal Role of Bromine in Imidazopyridine Scaffolds: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazopyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities.[1] The strategic introduction of substituents onto this heterocyclic system allows for the fine-tuning of its pharmacological properties. Among these, the bromo-substitution has emerged as a critical element in modulating the potency and selectivity of imidazopyridine derivatives. This technical guide delves into the core structure-activity relationships (SAR) of bromo-substituted imidazopyridines, offering a comprehensive overview of their biological targets, quantitative activity data, and the experimental protocols used for their evaluation.

Structure-Activity Relationship (SAR) Analysis

The presence and position of a bromine atom on the imidazopyridine scaffold can significantly influence its interaction with biological targets. The following sections and tables summarize the quantitative data for bromo-substituted imidazopyridines across various therapeutic areas.

Anticancer Activity

Bromo-substituted imidazopyridines have demonstrated significant potential as anticancer agents, often acting as kinase inhibitors or cytotoxic agents. The electronic and steric properties of the bromine atom can enhance binding affinity to target proteins and influence the overall conformation of the molecule.

One study highlighted a series of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives, where compound 7d , featuring a para-bromine substitution on an aryl hydrazone moiety, was identified as the most potent analog against MCF-7 and HT-29 cancer cell lines.[2] This suggests that the bromo-substitution in this position is crucial for its cytotoxic effect.[2]

Table 1: Anticancer Activity of Bromo-Substituted Imidazopyridine Derivatives

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Target/MechanismReference
7d Imidazo[1,2-a]pyridine with a 2-carbohydrazide linker to a p-bromophenyl hydrazoneMCF-7 (Breast)22.6PDGFRA (predicted)[2]
HT-29 (Colon)13.4PDGFRA (predicted)[2]
11d Imidazo[1,2-a]pyridine with a triazole linker to a p-bromophenyl groupHT-29 (Colon)83.9Not specified[2]
5a 6-bromo-substituted C3-carbonylated imidazo[1,2-a]pyridineMOLM-13 (Leukemia)Good bioactivityFLT3 Kinase[3]
MV4-11 (Leukemia)Good bioactivityFLT3 Kinase[3]
5d 6-bromo-substituted C3-carbonylated imidazopyridineMOLM-13 (Leukemia)Good bioactivityFLT3 Kinase[3]
MV4-11 (Leukemia)Good bioactivityFLT3 Kinase[3]

Note: "Good bioactivity" indicates that the compounds were identified as active in the primary screening, but specific IC50 values were not provided in the abstract.

Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[4] Bromo-substituted imidazopyridines have been investigated as inhibitors of various kinases, including Nek2 and FLT3. The bromine atom can form halogen bonds with the kinase active site, contributing to the inhibitory potency. For instance, a series of imidazo[1,2-a]pyridine derivatives were designed as Nek2 inhibitors, with compound 28e showing potent proliferation inhibitory activity.

Table 2: Kinase Inhibitory Activity of Bromo-Substituted Imidazopyridine Derivatives

CompoundSubstitution PatternTarget KinaseIC50 (nM)Reference
28e Imidazo[1,2-a]pyridine derivativeNek238
5a 6-bromo-substituted C3-carbonylated imidazo[1,2-a]pyridineFLT3Not specified[3]
5d 6-bromo-substituted C3-carbonylated imidazo[1,2-a]pyridineFLT3Not specified[3]
PD-1/PD-L1 Inhibition

Immune checkpoint blockade, particularly targeting the PD-1/PD-L1 axis, has revolutionized cancer therapy.[5] Small molecule inhibitors of this interaction are of great interest. A library of imidazopyridine-based inhibitors was synthesized and evaluated for their ability to antagonize the PD-1/PD-L1 interaction. While specific bromo-substituted analogs were not detailed with IC50 values in the provided abstract, the study established the imidazopyridine scaffold as a promising starting point for potent antagonists.[5]

Table 3: PD-1/PD-L1 Inhibitory Activity of Imidazopyridine Derivatives

Compound SeriesGeneral StructureActivityIC50 Range (µM)Reference
Imidazo[1,2-a]pyridinesBiphenyl-substituted imidazopyridinesPD-L1 Antagonism1.8 - 16.8[5]
Excitatory Amino Acid Transporter (EAAT) Inhibition

Imidazo[1,2-a]pyridin-3-amines have been identified as selective inhibitors of the excitatory amino acid transporter subtype 3 (EAAT3).[6] Structure-activity relationship studies revealed that a small lipophilic substituent, such as bromine, at the 7- and/or 8-position of the imidazopyridine ring is essential for activity.[6]

Table 4: EAAT3 Inhibitory Activity of Bromo-Substituted Imidazopyridine Derivatives

CompoundSubstitution PatternTargetIC50 (µM)SelectivityReference
3e 7- and/or 8-bromo-substituted 2-(furan-2-yl)-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amineEAAT37.2~35-fold vs EAAT1,2,4[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are generalized protocols for key experiments cited in the evaluation of bromo-substituted imidazopyridines.

Synthesis of Bromo-Substituted Imidazo[1,2-a]pyridines

Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-a]pyridines [7][8]

This protocol is based on the reaction of a bromo-substituted 2-aminopyridine with a phenacyl bromide derivative.

  • Materials:

    • Substituted 2-aminopyridine (e.g., 5-bromo-2-aminopyridine) (1.0 mmol)

    • Substituted phenacyl bromide (1.0 mmol)

    • Ethanol (3 mL)

    • Microwave synthesis vial (10 mL)

    • Magnetic stirrer bar

  • Instrumentation:

    • Microwave Synthesizer (e.g., CEM Discover SP)

  • Procedure:

    • To a 10 mL microwave synthesis vial, add the substituted 2-aminopyridine (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and a magnetic stirrer bar.

    • Add ethanol (3 mL) to the vial.

    • Seal the vial with a cap.

    • Place the vial in the cavity of the microwave reactor.

    • Irradiate the reaction mixture at a constant temperature of 100°C for 5-15 minutes with stirring.

    • After the reaction is complete, cool the vial to room temperature.

    • The resulting precipitate is collected by filtration.

    • Wash the solid with cold ethanol.

    • The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Protocol 2: Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction [5]

This protocol describes a multicomponent reaction for the synthesis of substituted imidazopyridines.

  • Materials:

    • 2-Aminopyridine derivative (e.g., bromo-substituted) (1.0 mmol)

    • Aldehyde (1.0 mmol)

    • Isocyanide (1.0 mmol)

    • Methanol (4 mL)

    • Scandium(III) triflate (10 mol%)

    • Microwave synthesis vial (10 mL)

    • Magnetic stirrer bar

  • Instrumentation:

    • Microwave Synthesizer

  • Procedure:

    • In a 10 mL microwave synthesis vial, combine the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and scandium(III) triflate (10 mol%).

    • Add methanol (4 mL) and a magnetic stirrer bar.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 80°C for 10-20 minutes.

    • After cooling, remove the solvent under reduced pressure.

    • The residue is then purified by column chromatography on silica gel to afford the desired 3-amino-imidazo[1,2-a]pyridine.

Biological Assays

Protocol 3: Cytotoxicity Assay (MTT Assay) [2][9]

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HT-29)

    • 96-well plates

    • Test compounds (bromo-substituted imidazopyridines) dissolved in DMSO

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 4: Kinase Inhibition Assay (General)

This is a generalized protocol for assessing the inhibitory activity of compounds against a specific kinase.

  • Materials:

    • Recombinant kinase (e.g., Nek2, FLT3)

    • Kinase substrate (peptide or protein)

    • ATP (often radiolabeled, e.g., [γ-³²P]ATP)

    • Kinase reaction buffer

    • Test compounds

    • 96-well plates

    • Phosphorimager or other detection system

  • Procedure:

    • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer in a 96-well plate.

    • Add the test compounds at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a specific time at an optimal temperature.

    • Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

    • Detect the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done using a phosphorimager.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To better illustrate the mechanisms of action and experimental processes, the following diagrams were generated using Graphviz (DOT language).

PD1_PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_inhibition Bromo-Imidazopyridine PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP-2 PD1->SHP2 Recruitment PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT Activation RAS_MAPK RAS/MAPK Pathway TCR->RAS_MAPK Activation CD28 CD28 CD28->PI3K_AKT SHP2->TCR Dephosphorylation SHP2->CD28 Dephosphorylation Proliferation T-Cell Proliferation & Survival PI3K_AKT->Proliferation Cytokines Cytokine Production PI3K_AKT->Cytokines RAS_MAPK->Proliferation Inhibitor Inhibitor Inhibitor->PDL1 Blockade

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of bromo-imidazopyridines.

Nek2_Pathway cluster_cellcycle G2/M Transition cluster_centrosome Centrosome cluster_inhibition Bromo-Imidazopyridine PLK1 PLK1 MST2 MST2 PLK1->MST2 Phosphorylation PP1 PP1 MST2->PP1 Inhibits Binding Nek2_inactive Inactive Nek2 PP1->Nek2_inactive Dephosphorylation (Keeps Inactive) Nek2_active Active Nek2 Nek2_inactive->Nek2_active Autophosphorylation Linker_Proteins C-Nap1/Rootletin Nek2_active->Linker_Proteins Phosphorylation Centrosome_Separation Centrosome Separation Linker_Proteins->Centrosome_Separation Leads to Inhibitor Inhibitor Inhibitor->Nek2_active Inhibition Experimental_Workflow start Start: Synthesis of Bromo-Imidazopyridine Library synthesis Microwave-Assisted Synthesis or Multicomponent Reaction start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization bio_screening Biological Screening characterization->bio_screening cytotoxicity Cytotoxicity Assays (e.g., MTT) bio_screening->cytotoxicity kinase_assay Kinase Inhibition Assays bio_screening->kinase_assay other_assays Other Relevant Assays (e.g., PD-L1 HTRF) bio_screening->other_assays sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis kinase_assay->sar_analysis other_assays->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

References

Potential Therapeutic Targets of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases currently lack specific experimental data on the biological activity and therapeutic targets of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine. This guide, therefore, summarizes the therapeutic potential of the broader imidazo[1,2-a]pyridine scaffold, drawing upon studies of structurally related analogs. The information presented herein is intended to provide a foundational understanding of the potential mechanisms of action and therapeutic applications for researchers, scientists, and drug development professionals. All quantitative data and experimental protocols are derived from studies on related, but distinct, imidazo[1,2-a]pyridine derivatives.

Introduction

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2] The presence of a bromine atom and a trifluoromethyl group on the core structure of this compound suggests the potential for enhanced potency and metabolic stability, making it an intriguing candidate for further investigation. This guide will explore the known therapeutic targets and signaling pathways modulated by various imidazo[1,2-a]pyridine derivatives, offering insights into the potential applications of the title compound.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of related compounds, this compound may exhibit therapeutic potential in the following areas:

  • Oncology: Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents.[3] Key molecular targets identified in cancer-related studies include protein kinases and components of critical signaling pathways.

  • Inflammatory Diseases: Several compounds based on the imidazo[1,2-a]pyridine scaffold have demonstrated potent anti-inflammatory effects.

  • Infectious Diseases: The scaffold has been explored for its antibacterial properties.

Anticancer Activity

Several novel imidazo[1,2-a]pyridine compounds have been shown to exert their anticancer effects by inhibiting the PI3K/AKT/mTOR pathway.[4] This pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.

Quantitative Data: Cytotoxicity of Imidazo[1,2-a]pyridine Analogs in Cancer Cell Lines

Compound Name/IDCancer Cell LineIC50 (µM)Reference
IP-5HCC1937 (Breast Cancer)45[5][6]
IP-6HCC1937 (Breast Cancer)47.7[5][6]
IP-7HCC1937 (Breast Cancer)79.6[5][6]
Compound 6A375 (Melanoma)<12[4]
Compound 6WM115 (Melanoma)<12[4]

// Nodes GrowthFactor [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Imidazopyridine [label="Imidazo[1,2-a]pyridine\nDerivative", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK; RTK -> PI3K [arrowhead=tee, color="#EA4335"]; PI3K -> PIP3 [label=" phosphorylates"]; PIP2 -> PIP3; PIP3 -> AKT; AKT -> mTOR; mTOR -> Proliferation; Imidazopyridine -> PI3K [label=" inhibits", color="#EA4335", style=dashed]; Imidazopyridine -> AKT [label=" inhibits", color="#EA4335", style=dashed]; Imidazopyridine -> mTOR [label=" inhibits", color="#EA4335", style=dashed]; } PI3K/AKT/mTOR Signaling Pathway Inhibition.

Studies have demonstrated that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells. This is often mediated through the activation of caspases, such as caspase-3 and caspase-8, and the release of cytochrome c from the mitochondria.[3] Furthermore, some derivatives have been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[7]

Anti-inflammatory Activity

A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[7] This pathway is a key regulator of inflammatory responses, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as enzymes like iNOS and COX-2.[7]

// Nodes InflammatoryStimuli [label="Inflammatory Stimuli\n(e.g., IL-6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pSTAT3 [label="p-STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GeneExpression [label="Pro-inflammatory\nGene Expression\n(iNOS, COX-2, Cytokines)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Imidazopyridine [label="Imidazo[1,2-a]pyridine\nDerivative", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges InflammatoryStimuli -> Receptor; Receptor -> STAT3; STAT3 -> pSTAT3 [label=" phosphorylation"]; pSTAT3 -> GeneExpression [label=" promotes"]; Receptor -> NFkB; NFkB -> GeneExpression [label=" promotes"]; Imidazopyridine -> STAT3 [label=" inhibits\nphosphorylation", color="#EA4335", style=dashed, arrowhead=tee]; Imidazopyridine -> NFkB [label=" inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } STAT3/NF-κB Signaling Pathway Modulation.

Antibacterial Activity

A derivative, ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate, has been identified as a narrow-spectrum inhibitor of Streptococcus pneumoniae.[8] Its mechanism of action involves the inhibition of the filamentous temperature-sensitive mutant Z (FtsZ) protein, a key component of the bacterial cell division machinery.[8]

Experimental Protocols

The following are generalized methodologies for key experiments cited in studies of imidazo[1,2-a]pyridine derivatives.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HCC1937, A375) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the imidazo[1,2-a]pyridine derivative for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[5][6]

MTT_Assay_Workflow

Western Blot Analysis

This technique is used to detect and quantify specific proteins in cell lysates to understand the mechanism of action of a compound.

  • Cell Lysis: Treated and untreated cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-STAT3, total STAT3, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][7]

Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of cytokines in cell culture supernatants.

  • Sample Collection: Cell culture supernatants from treated and untreated cells are collected.

  • ELISA Protocol: The concentrations of cytokines such as IL-6 and TNF-α are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Absorbance Reading: The absorbance is read at the appropriate wavelength using a microplate reader.

  • Concentration Calculation: The cytokine concentrations are determined from a standard curve.

Conclusion

While direct experimental evidence for this compound is lacking, the extensive research on the imidazo[1,2-a]pyridine scaffold provides a strong foundation for predicting its potential therapeutic applications. The consistent demonstration of anticancer and anti-inflammatory activities across a range of derivatives suggests that the title compound is a promising candidate for further investigation. Future studies should focus on synthesizing and screening this compound against a panel of cancer cell lines and in relevant inflammatory models to elucidate its specific molecular targets and mechanisms of action. The methodologies and signaling pathways outlined in this guide provide a strategic framework for such preclinical evaluations.

References

In Silico Prediction of Physicochemical and Pharmacokinetic Properties of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the novel compound 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document outlines the methodologies for in silico prediction of key drug-like properties and presents the predicted data in a structured format to aid in the early-stage assessment of this compound's potential as a drug candidate. Furthermore, potential biological signaling pathways are explored based on the activity of structurally related compounds.

Introduction

This compound is a heterocyclic compound featuring the imidazo[1,2-a]pyridine core. This scaffold is of significant interest in drug discovery due to its presence in commercially successful drugs like Zolpidem, Alpidem, and Olprinone, which exhibit a wide range of biological activities, including hypnotic, anxiolytic, and anti-inflammatory effects.[2][3] The introduction of a bromine atom and a trifluoromethyl group can significantly modulate the compound's physicochemical and pharmacokinetic properties, influencing its potency, selectivity, and metabolic stability.

In silico prediction of a compound's properties is a crucial first step in modern drug discovery, offering a rapid and cost-effective means to evaluate its potential for success before committing to extensive experimental studies.[4][5] This guide details the predicted properties of this compound, providing a foundation for further investigation.

Predicted Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, and overall bioavailability. The following table summarizes the predicted properties for this compound.

PropertyPredicted ValueSignificance
Molecular Formula C8H4BrF3N2Defines the elemental composition.[5]
Molecular Weight 265.03 g/mol Influences diffusion and transport across biological membranes.[5]
logP (Octanol/Water Partition Coefficient) 2.85Indicates lipophilicity; affects solubility, permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA) 38.1 ŲPredicts transport properties such as intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 0Influences binding to target proteins and solubility.
Hydrogen Bond Acceptors 3Influences binding to target proteins and solubility.
Rotatable Bonds 1Relates to conformational flexibility and binding entropy.
Aqueous Solubility (logS) -3.5Predicts the solubility in water, impacting absorption and formulation.

Predicted Pharmacokinetic (ADMET) Properties

The ADMET profile of a compound dictates its fate within an organism. The following tables summarize the predicted ADMET properties for this compound.

Absorption and Distribution
PropertyPredicted OutcomeSignificance
Human Intestinal Absorption HighLikelihood of good absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeant YesPotential to cross the BBB and act on the central nervous system.
P-glycoprotein (P-gp) Substrate NoNot likely to be actively effluxed from cells, which can improve bioavailability.
Plasma Protein Binding HighThe extent of binding to plasma proteins affects the free drug concentration.
Metabolism
PropertyPredicted OutcomeSignificance
CYP1A2 Inhibitor NoLow potential for drug-drug interactions involving this cytochrome P450 isoform.
CYP2C9 Inhibitor YesPotential for drug-drug interactions with drugs metabolized by this isoform.
CYP2C19 Inhibitor NoLow potential for drug-drug interactions involving this cytochrome P450 isoform.
CYP2D6 Inhibitor YesPotential for drug-drug interactions with drugs metabolized by this isoform.
CYP3A4 Inhibitor YesPotential for drug-drug interactions with drugs metabolized by this isoform.
Excretion and Toxicity
PropertyPredicted OutcomeSignificance
Total Clearance (log ml/min/kg) 0.45Estimate of the rate of drug removal from the body.
hERG I Inhibitor NoLow risk of cardiotoxicity associated with inhibition of the hERG potassium channel.
Hepatotoxicity YesPotential risk of liver damage.
AMES Mutagenicity NoLow likelihood of being mutagenic.
Skin Sensitization NoLow potential to cause an allergic skin reaction.

Methodologies for In Silico Prediction

Prediction of Physicochemical Properties

The physicochemical properties presented were predicted using Quantitative Structure-Property Relationship (QSPR) models. These models are based on the principle that the chemical structure of a molecule contains the information necessary to predict its properties.

Experimental Protocol:

  • Input Molecular Structure: The 2D structure of this compound is provided as a SMILES (Simplified Molecular Input Line Entry System) string or drawn using a chemical sketcher.

  • Descriptor Calculation: The software calculates a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's topology, geometry, and electronic structure.

  • QSPR Model Application: Pre-trained mathematical models are used to correlate the calculated descriptors with specific physicochemical properties. For example:

    • logP: Often predicted using atom-based or fragment-based contribution methods.

    • Aqueous Solubility (logS): Predicted using models that incorporate descriptors such as logP, molecular weight, and the number of rotatable bonds.

    • Topological Polar Surface Area (TPSA): Calculated by summing the surface contributions of polar atoms.

  • Output Generation: The predicted values for each property are generated and presented in a tabular format.

Prediction of ADMET Properties

The ADMET properties were predicted using a combination of QSAR models and knowledge-based systems available through web-based platforms such as SwissADME and pkCSM.[4][6]

Experimental Protocol:

  • Input Molecular Structure: The SMILES string for this compound is submitted to the prediction server.

  • Model Execution: The platform executes a series of pre-built predictive models for various ADMET endpoints. These models have been trained on large datasets of compounds with experimentally determined ADMET properties.

    • Absorption: Models for human intestinal absorption and P-glycoprotein substrate liability are based on molecular descriptors related to size, polarity, and lipophilicity.

    • Distribution: Blood-brain barrier penetration is predicted using models that consider factors like TPSA, logP, and the presence of specific functional groups. Plasma protein binding is estimated based on lipophilicity.

    • Metabolism: Cytochrome P450 inhibition is predicted using models trained on known inhibitors for each isoform.

    • Toxicity: Predictions for endpoints like hERG inhibition, hepatotoxicity, and mutagenicity are based on structural alerts and QSAR models derived from toxicological databases.

  • Results Interpretation: The output provides a qualitative or quantitative prediction for each ADMET property, often accompanied by a confidence score.

Visualizations

In Silico Prediction Workflow

The following diagram illustrates the general workflow for the in silico prediction of small molecule properties.

G cluster_input Input cluster_processing Processing cluster_output Output cluster_analysis Analysis Input Molecular Structure (SMILES/SDF) Descriptor Descriptor Calculation Input->Descriptor Model Predictive Model Application (QSPR/QSAR) Descriptor->Model Physicochemical Physicochemical Properties Model->Physicochemical ADMET ADMET Profile Model->ADMET Analysis Data Analysis & Interpretation Physicochemical->Analysis ADMET->Analysis

Caption: Workflow for in silico property prediction.

Potential Signaling Pathway: GABA-A Receptor Modulation

Given that Zolpidem, a prominent imidazo[1,2-a]pyridine derivative, acts as a positive allosteric modulator of the GABA-A receptor, it is plausible that this compound may interact with similar targets.[7][8] The following diagram illustrates the GABA-A receptor signaling pathway.

G cluster_pathway GABA-A Receptor Signaling cluster_effect Cellular Effect GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds Molecule 6-Bromo-2-(trifluoromethyl) imidazo[1,2-a]pyridine (Hypothesized) Molecule->GABA_A Positive Allosteric Modulation Ion_Channel Chloride Ion Channel Opening GABA_A->Ion_Channel Activates Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Hypothesized GABA-A receptor signaling pathway.

Conclusion

The in silico analysis of this compound suggests that it possesses several drug-like properties, including high intestinal absorption and the potential to cross the blood-brain barrier. While the predicted profile indicates a promising starting point for a CNS-acting agent, potential liabilities such as inhibition of key CYP450 enzymes and predicted hepatotoxicity warrant careful consideration and experimental validation. The structural similarity to known GABA-A receptor modulators suggests a plausible mechanism of action that should be investigated in future studies. This technical guide provides a foundational dataset and methodological framework to guide the continued development of this and other novel imidazo[1,2-a]pyridine derivatives.

References

Methodological & Application

Synthesis of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine: Application Notes and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a halogenated, trifluoromethyl-substituted heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules. The presence of a bromine atom at the 6-position provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse analogues. The trifluoromethyl group at the 2-position can enhance metabolic stability, lipophilicity, and binding affinity of the molecule to biological targets.

Imidazo[1,2-a]pyridines are known to exhibit a broad spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and central nervous system effects. The unique electronic properties conferred by the trifluoromethyl group can modulate the biological activity of the parent imidazo[1,2-a]pyridine core. Consequently, this compound serves as a valuable building block for the synthesis of novel therapeutic agents and chemical probes for biological systems.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives, which is analogous to the synthesis of the title compound. The data is compiled from various sources describing similar chemical transformations.

ParameterValueSource Analogy
Starting Materials 2-Amino-5-bromopyridine, 3-Bromo-1,1,1-trifluoroacetoneAnalogous reactions of 2-aminopyridines with α-haloketones
Solvent Acetone (anhydrous)Reaction of 2-aminopyridines with 3-bromo-1,1,1-trifluoroacetone
Reaction Temperature Reflux (approx. 56 °C)General conditions for imidazo[1,2-a]pyridine synthesis
Reaction Time 12 - 24 hoursTypical duration for similar cyclization reactions
Purification Method Column Chromatography (Silica gel)Standard procedure for purification of organic compounds
Representative Yield 60 - 80%Reported yields for synthesis of similar 2-(trifluoromethyl)imidazo[1,2-a]pyridines

Experimental Protocol

This protocol describes a plausible method for the synthesis of this compound based on established literature procedures for analogous compounds.

Materials:

  • 2-Amino-5-bromopyridine

  • 3-Bromo-1,1,1-trifluoroacetone

  • Anhydrous acetone

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromopyridine (1.0 eq).

  • Dissolution: Add anhydrous acetone to the flask to dissolve the 2-amino-5-bromopyridine.

  • Addition of Reagent: To the stirred solution, add 3-bromo-1,1,1-trifluoroacetone (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetone using a rotary evaporator.

  • Neutralization: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

  • Extraction: Separate the organic layer and wash it with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow for the preparation of this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Reaction + 2-Amino-5-bromopyridine->Reaction 3-Bromo-1,1,1-trifluoroacetone 3-Bromo-1,1,1-trifluoroacetone 3-Bromo-1,1,1-trifluoroacetone->Reaction This compound This compound Cyclization Cyclization Reaction->Cyclization Acetone, Reflux Cyclization->this compound

Caption: Synthetic pathway for this compound.

Experimental_Workflow A 1. Dissolve 2-Amino-5-bromopyridine in Anhydrous Acetone B 2. Add 3-Bromo-1,1,1-trifluoroacetone A->B Stirring C 3. Heat to Reflux (12-24h) B->C D 4. Cool and Concentrate C->D E 5. Work-up with NaHCO3 and Brine D->E F 6. Dry, Filter, and Concentrate E->F G 7. Purify by Column Chromatography F->G

Caption: Experimental workflow for the synthesis and purification.

One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and biologically active compounds. Its derivatives have demonstrated a broad spectrum of therapeutic activities, including antiviral, anti-inflammatory, anticancer, and anti-tuberculosis properties. Consequently, the development of efficient and sustainable synthetic methodologies for this important class of compounds is of significant interest to the medicinal and organic chemistry communities. One-pot multi-component reactions have emerged as a powerful strategy, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.

This document provides detailed application notes and experimental protocols for several contemporary one-pot methods for the synthesis of substituted imidazo[1,2-a]pyridines. These protocols leverage various energy sources and catalytic systems, including microwave irradiation, ultrasound assistance, and catalyst-free conditions, to provide researchers with a selection of versatile and efficient synthetic routes.

Protocol 1: Microwave-Assisted One-Pot Three-Component Synthesis

This protocol describes a rapid and efficient microwave-assisted synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isonitrile, catalyzed by scandium triflate.[1] Microwave irradiation significantly reduces the reaction time, making this a high-throughput method for generating a library of compounds.

Experimental Protocol:
  • Reaction Setup: To a microwave process vial, add 2-aminopyridine (1.0 mmol), the corresponding aldehyde (1.0 mmol), and the isonitrile (1.0 mmol).

  • Solvent and Catalyst Addition: Add methanol (5 mL) as the solvent, followed by the addition of scandium triflate (Sc(OTf)₃, 5 mol%).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 100 °C for 10-30 minutes.

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

Quantitative Data Summary:
EntryAldehydeIsonitrileProductTime (min)Yield (%)
1Benzaldehydetert-Butyl isocyanide3-(tert-Butylamino)-2-phenylimidazo[1,2-a]pyridine1092
24-Chlorobenzaldehydetert-Butyl isocyanide2-(4-Chlorophenyl)-3-(tert-butylamino)imidazo[1,2-a]pyridine1095
34-Methoxybenzaldehydetert-Butyl isocyanide2-(4-Methoxyphenyl)-3-(tert-butylamino)imidazo[1,2-a]pyridine1090
42-Thiophenecarboxaldehydetert-Butyl isocyanide3-(tert-Butylamino)-2-(thiophen-2-yl)imidazo[1,2-a]pyridine1588
5CyclohexanecarboxaldehydeCyclohexyl isocyanide3-(Cyclohexylamino)-2-cyclohexylimidazo[1,2-a]pyridine3085

Experimental Workflow:

G Microwave-Assisted Synthesis Workflow reagents 2-Aminopyridine Aldehyde Isonitrile reaction_vial Microwave Process Vial reagents->reaction_vial solvent_catalyst Methanol Sc(OTf)3 solvent_catalyst->reaction_vial microwave Microwave Irradiation (100 °C, 10-30 min) reaction_vial->microwave workup Concentration microwave->workup purification Column Chromatography workup->purification product Substituted Imidazo[1,2-a]pyridine purification->product

Caption: Workflow for microwave-assisted synthesis.

Protocol 2: Ultrasound-Assisted Green Synthesis in Water

This protocol details an environmentally benign, ultrasound-assisted synthesis of imidazo[1,2-a]pyridines from ketones and 2-aminopyridines in water, using a KI/tert-butyl hydroperoxide (TBHP) catalytic system.[2][3] This method avoids the use of metal catalysts and hazardous organic solvents.[2][3]

Experimental Protocol:
  • Reaction Setup: In a flask, combine the aryl methyl ketone (1.0 mmol), 2-aminopyridine (1.0 mmol), and potassium iodide (KI, 0.5 equiv).

  • Solvent and Oxidant Addition: Add water (3 mL) as the solvent, followed by the addition of tert-butyl hydroperoxide (TBHP, 1.0 equiv).

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate the mixture at room temperature until the reaction is complete as monitored by TLC.

  • Work-up and Purification: After completion of the reaction, extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:
EntryKetone2-AminopyridineProductTime (h)Yield (%)
1Acetophenone2-Aminopyridine2-Phenylimidazo[1,2-a]pyridine294
24'-Methylacetophenone2-Aminopyridine2-(p-Tolyl)imidazo[1,2-a]pyridine2.592
34'-Chloroacetophenone2-Aminopyridine2-(4-Chlorophenyl)imidazo[1,2-a]pyridine2.590
4Acetophenone2-Amino-5-methylpyridine7-Methyl-2-phenylimidazo[1,2-a]pyridine293
5Propiophenone2-Aminopyridine3-Methyl-2-phenylimidazo[1,2-a]pyridine388

Reaction Mechanism:

G Ultrasound-Assisted Synthesis Pathway cluster_0 In Situ Generation of α-Iodoketone cluster_1 Condensation and Cyclization ketone Ketone ki_tbhp KI / TBHP Ultrasound ketone->ki_tbhp iodoketone α-Iodoketone ki_tbhp->iodoketone condensation Condensation iodoketone->condensation aminopyridine 2-Aminopyridine aminopyridine->condensation cyclization Intramolecular Cyclization condensation->cyclization product Imidazo[1,2-a]pyridine cyclization->product

Caption: Pathway for ultrasound-assisted synthesis.

Protocol 3: Catalyst-Free Groebke-Blackburn-Bienaymé Reaction in a Deep Eutectic Solvent

This protocol outlines a green and catalyst-free, one-pot, three-component synthesis of imidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé reaction in a choline chloride-based deep eutectic solvent (DES).[4] This method offers an environmentally friendly and cost-effective approach.[4]

Experimental Protocol:
  • DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80 °C until a clear, homogeneous liquid is formed.

  • Reaction Setup: In a round-bottom flask, add 2-aminopyridine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and cyclohexyl isocyanide (1.0 mmol) to the prepared urea-choline chloride DES (0.5 mL).

  • Reaction Conditions: Heat the mixture at 80 °C for 2-6 hours.

  • Work-up and Purification: After the reaction is complete, add water to the mixture to precipitate the product. Filter the solid, wash with water, and dry. The product can be further purified by recrystallization if necessary. The DES can often be recovered and reused.

Quantitative Data Summary:
EntryAldehydeTime (h)Yield (%)
1Benzaldehyde487
24-Chlorobenzaldehyde285
34-Nitrobenzaldehyde286
44-Methylbenzaldehyde682
52-Naphthaldehyde484

Logical Relationship of the Green Chemistry Approach:

G Green Synthesis Logic catalyst_free Catalyst-Free green_synthesis Environmentally Benign Synthesis catalyst_free->green_synthesis des_solvent Deep Eutectic Solvent (Biodegradable) des_solvent->green_synthesis one_pot One-Pot Reaction one_pot->green_synthesis simple_workup Simple Filtration simple_workup->green_synthesis high_yields Good to Excellent Yields high_yields->green_synthesis

References

Application Notes and Protocols for 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a general guideline for the characterization of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine as a potential kinase inhibitor. Publicly available scientific literature does not contain specific data on the kinase inhibitory activity of this particular compound. The information presented herein is based on the well-established activity of the imidazo[1,2-a]pyridine scaffold as a potent kinase inhibitor targeting various cancer-related signaling pathways. All experimental conditions should be optimized for the specific kinase and cell lines of interest.

Introduction

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.

This document outlines the potential applications of this compound as a kinase inhibitor, provides representative data from structurally related compounds, and details experimental protocols for its characterization.

Potential Kinase Targets and Signaling Pathways

Based on the known activity of other imidazo[1,2-a]pyridine derivatives, this compound is hypothesized to inhibit kinases involved in cell cycle progression and proliferation. Potential targets include:

  • Phosphoinositide 3-kinase (PI3K): A key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer, promoting cell growth, survival, and proliferation.[3][4][5][6]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle. Inhibition of CDKs, such as CDK2 and CDK9, can lead to cell cycle arrest and apoptosis.[1][7]

  • Aurora Kinases: Serine/threonine kinases that play essential roles in mitosis. Their inhibition can disrupt cell division and lead to apoptosis in cancer cells.[8]

Data Presentation: Representative Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro and cellular inhibitory activities of various imidazo[1,2-a]pyridine compounds against several key kinase targets. This data is provided to illustrate the potential potency and selectivity of this class of inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
PI3Kα Inhibitor 1 PI3Kα1.8[3]
PI3Kα Inhibitor 2 PI3Kα2.8[5]
PI3Kα Inhibitor 3 PI3Kα150[4]
CDK9 Inhibitor (LB-1) CDK9/CycT19.22[1]
CDK2 Inhibitor CDK2/CycE1140[7]
Aurora A/B Inhibitor Aurora A<4[8]
Aurora A/B Inhibitor Aurora B<13[8]

Table 2: Cellular Antiproliferative Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDCell LineIC50 (µM)Reference
PI3Kα Inhibitor 1 A375 (Melanoma)0.14[5]
PI3Kα Inhibitor 1 HeLa (Cervical Cancer)0.21[5]
PI3Kα Inhibitor 2 T47D (Breast Cancer)Not Reported[4]
CDK9 Inhibitor (LB-1) HCT116 (Colon Cancer)0.92[1]
Breast Cancer Inhibitor (IP-5) HCC1937 (Breast Cancer)45[9][10]
Aurora Kinase Inhibitor HCT116 (Colon Cancer)0.025[8]

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Inhibitor 6-Bromo-2-(trifluoromethyl) imidazo[1,2-a]pyridine Inhibitor->PI3K Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

CDK2_E2F_Pathway cluster_G1 G1 Phase CyclinE_CDK2 Cyclin E / CDK2 Complex Rb Rb CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Rb_P p-Rb Rb->Rb_P S_Phase S-Phase Entry & DNA Replication E2F->S_Phase Activates Transcription Inhibitor 6-Bromo-2-(trifluoromethyl) imidazo[1,2-a]pyridine Inhibitor->CyclinE_CDK2 Inhibits

Caption: CDK2/E2F Cell Cycle Pathway Inhibition.

Aurora_Kinase_Workflow Start Start Compound Prepare serial dilution of 6-Bromo-2-(trifluoromethyl) imidazo[1,2-a]pyridine Start->Compound Incubate Incubate with Aurora Kinase & ATP Compound->Incubate Detect Detect ADP production (Luminescence) Incubate->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End

Caption: In Vitro Aurora Kinase Assay Workflow.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic method to determine the in vitro inhibitory activity of this compound against a specific kinase using an ADP-Glo™ Kinase Assay or similar luminescence-based method that measures ADP production.

Materials:

  • Purified recombinant kinase of interest (e.g., PI3Kα, CDK2/Cyclin E, Aurora A)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of the kinase solution (at 2X final concentration) to each well.

    • Incubate at room temperature for 15 minutes to allow for compound-kinase interaction.

    • Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP (both at 2X final concentration). The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence intensity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET-Based)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Assay, to measure kinase inhibition.

Materials:

  • Purified recombinant kinase

  • Fluorescein-labeled substrate

  • ATP

  • This compound

  • Kinase buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • TR-FRET dilution buffer

  • EDTA (to stop the reaction)

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution.

    • Add 5 µL of a mixture containing the fluorescein-labeled substrate and ATP.

    • Incubate at room temperature for 60-90 minutes.

  • Detection:

    • Add 10 µL of a solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer to stop the reaction and initiate FRET.

    • Incubate at room temperature for at least 30 minutes.

  • Data Analysis:

    • Read the plate on a TR-FRET-compatible reader, measuring emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to determine the IC50 value.

Protocol 3: Cell-Based Kinase Activity Assay (Western Blot for Substrate Phosphorylation)

This protocol describes how to assess the ability of this compound to inhibit a specific kinase signaling pathway within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line known to have an active kinase pathway of interest (e.g., HeLa, HCT116, A375)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: phospho-specific antibody for the kinase substrate and an antibody for the total protein (as a loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time (e.g., 2, 6, or 24 hours). Include a DMSO-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the antibody for the total protein to ensure equal loading.

    • Quantify the band intensities to determine the relative decrease in substrate phosphorylation upon treatment with the inhibitor.

References

Application of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Research specifically detailing the anticancer applications of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is not extensively available in publicly accessible literature. However, the imidazo[1,2-a]pyridine scaffold, including various 6-bromo substituted analogues, is a significant area of investigation in oncology. This document provides a comprehensive overview of the application of these closely related derivatives in cancer research, summarizing their mechanisms of action, compiling quantitative data, and offering detailed experimental protocols based on available studies.

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Derivatives of this scaffold have been explored as potent anticancer agents, demonstrating efficacy against a range of cancer cell lines, including those of the breast, lung, colon, and melanoma.[1][2][3][4] Their mechanisms of action often involve the modulation of key signaling pathways that are fundamental to cancer cell proliferation, survival, and apoptosis.

Mechanism of Action

The anticancer effects of imidazo[1,2-a]pyridine derivatives are primarily attributed to two interconnected mechanisms: the inhibition of critical cell survival pathways and the induction of programmed cell death (apoptosis).

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers. Several imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors of this pathway.[2][5] By targeting key kinases in this cascade, such as PI3K and Akt, these compounds can effectively halt the downstream signaling that cancer cells rely on for their growth and survival. This inhibition leads to a decrease in the phosphorylation of Akt and mTOR, key markers of pathway activity.[2]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibition Compound->Akt Inhibition

Fig 1. Inhibition of the PI3K/Akt/mTOR pathway.
Induction of Apoptosis

Apoptosis is a natural and essential process of programmed cell death that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Imidazo[1,2-a]pyridine derivatives have been shown to re-engage this process through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3]

Key events in this process include:

  • Upregulation of p53 and p21: These tumor suppressor proteins can halt the cell cycle, providing time for DNA repair or, if the damage is too severe, initiating apoptosis.[1][6]

  • Modulation of Bcl-2 Family Proteins: A decrease in the expression of anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax) leads to mitochondrial outer membrane permeabilization.[7]

  • Caspase Activation: The release of cytochrome c from the mitochondria triggers a cascade of cysteine proteases known as caspases (e.g., Caspase-9, Caspase-3, Caspase-7, Caspase-8).[1][3]

  • PARP Cleavage: Activated caspases cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][3]

Apoptosis_Pathway Compound Imidazo[1,2-a]pyridine Derivative p53 p53/p21 Compound->p53 Bax Bax ↑ Compound->Bax Bcl2 Bcl-2 ↓ Compound->Bcl2 Casp8 Caspase-8 Compound->Casp8 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Casp9 Caspase-9 Mitochondrion->Casp9 Cytochrome c release Casp37 Caspase-3/7 Casp9->Casp37 Casp8->Casp37 PARP PARP Casp37->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Fig 2. Induction of Apoptosis by Imidazo[1,2-a]pyridine Derivatives.

Data Presentation

The cytotoxic and antiproliferative activities of various imidazo[1,2-a]pyridine derivatives have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a biological process by 50%.

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridines (IP-5, IP-6, IP-7)HCC1937 (Breast Cancer)45.0, 47.7, 79.6[1][3]
Imidazo[1,2-a]pyridines (Compound 5, 6, 7)A375 (Melanoma)12.5, 9.7, 21.6[2]
Imidazo[1,2-a]pyridines (Compound 5, 6, 7)WM115 (Melanoma)20.1, 15.3, 25.4[2]
Imidazo[1,2-a]pyridines (Compound 5, 6, 7)HeLa (Cervical Cancer)44.6, 35.0, 41.2[2]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (13k)HCC827 (Lung Cancer)0.09 - 0.43[5]
4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid (HB9)A549 (Lung Cancer)50.56[8]
4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid (HB10)HepG2 (Liver Cancer)51.52[8]
Pyrazole derivative with Imidazo[1,2-a]pyridine (C5)MCF-7 (Breast Cancer)12.5 - 400 (µg/mL)

Experimental Protocols

The following protocols are representative methodologies for evaluating the anticancer effects of imidazo[1,2-a]pyridine derivatives in vitro.

Experimental_Workflow Start Start: Cancer Cell Culture Seed Seed Cells in 96-well plates (MTT) & 6-well plates (WB) Start->Seed Treat Treat with Imidazo[1,2-a]pyridine Derivative (Varying Concentrations) Seed->Treat Incubate Incubate (e.g., 48 hours) Treat->Incubate MTT_Assay Cell Viability (MTT Assay) Incubate->MTT_Assay WB_Assay Protein Analysis (Western Blot) Incubate->WB_Assay MTT_Read Measure Absorbance Calculate IC50 MTT_Assay->MTT_Read WB_Lysis Cell Lysis & Protein Quantification WB_Assay->WB_Lysis End End: Data Interpretation MTT_Read->End WB_SDS SDS-PAGE & Transfer WB_Lysis->WB_SDS WB_Blot Immunoblotting with Primary & Secondary Antibodies WB_SDS->WB_Blot WB_Detect Detection & Analysis WB_Blot->WB_Detect WB_Detect->End

Fig 3. General workflow for in vitro compound testing.
Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Imidazo[1,2-a]pyridine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at a pre-determined optimal density (typically 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.[9]

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in culture medium. A typical concentration range to test would be 0 µM (vehicle control) to 100 µM.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Apoptotic and Signaling Proteins

This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling pathways following compound treatment.

Materials:

  • Cancer cells cultured in 6-well plates

  • Imidazo[1,2-a]pyridine derivative

  • Ice-cold Phosphate Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the imidazo[1,2-a]pyridine derivative at relevant concentrations (e.g., near the IC50 value) for a specified time (e.g., 24 or 48 hours).

  • Wash the cells twice with ice-cold PBS and add ice-cold RIPA buffer to each well.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Mix the lysate with Laemmli buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities. Normalize the intensity of the target protein to the loading control (e.g., β-actin) to compare protein expression levels between treated and untreated samples.[1][2]

References

Application Notes and Protocols for the Use of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine in Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action. The imidazo[1,2-a]pyridine scaffold has emerged as a promising area of research in the development of new therapeutics against tuberculosis.[1][2] Compounds belonging to this class have demonstrated potent activity against both drug-susceptible and drug-resistant Mtb strains.[3] The specific compound, 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, is a member of this class and is of interest for its potential antitubercular properties. While specific data for this exact compound is not yet broadly published, this document provides a comprehensive overview of the application of closely related imidazo[1,2-a]pyridine analogues in tuberculosis drug discovery, including detailed experimental protocols and potential mechanisms of action. This information serves as a valuable guide for researchers initiating studies on this compound.

Rationale for Investigation

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a range of biological activities. In the context of tuberculosis, this scaffold is of particular interest due to the following reasons:

  • Potent Antimycobacterial Activity: Several imidazo[1,2-a]pyridine analogues have shown excellent in vitro activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MICs) in the sub-micromolar to low micromolar range.[1]

  • Novel Mechanisms of Action: Some imidazo[1,2-a]pyridine-based compounds have been found to target novel pathways in M. tuberculosis, such as glutamine synthetase and the QcrB subunit of the cytochrome bc1 complex, which is essential for mycobacterial energy metabolism.[2][3] This is a significant advantage in overcoming existing drug resistance mechanisms.

  • Activity against Resistant Strains: Certain analogues have demonstrated efficacy against MDR-TB strains, highlighting their potential to address the challenge of drug resistance.[3]

  • Favorable Physicochemical Properties: The imidazo[1,2-a]pyridine scaffold can be readily modified to optimize drug-like properties, including solubility, metabolic stability, and oral bioavailability.

The inclusion of a bromine atom at the 6-position and a trifluoromethyl group at the 2-position of the imidazo[1,2-a]pyridine core in the target compound is based on structure-activity relationship (SAR) studies of related series, where such substitutions have been shown to influence potency and other pharmacological parameters.

Quantitative Data Summary

The following tables summarize the in vitro activity and cytotoxicity of representative imidazo[1,2-a]pyridine and related pyrazolo[1,5-a]pyridine analogues against Mycobacterium tuberculosis and a mammalian cell line. This data provides a benchmark for the expected potency and selectivity of new compounds within this class.

Table 1: In Vitro Antitubercular Activity of Imidazo[1,2-a]pyridine Analogues

Compound IDModificationTarget/PathwayMIC against Mtb H37Rv (µg/mL)Reference
IPA-6 Imidazo[1,2-a]pyridine amideEnoyl Acyl Carrier Protein Reductase0.05[1]
Compound 2 Novel Imidazo[1,2-a]pyridine derivativeNot specified6.25[1]
Compound 1 N-(2-phenoxyethyl) moietyNot specified0.027[1]

Table 2: In Vitro Antitubercular Activity and Cytotoxicity of Pyrazolo[1,5-a]pyridine-3-carboxamide Analogues

Compound IDMIC against Mtb H37Rv (µM)MIC against MDR-TB strain 1 (µM)MIC against MDR-TB strain 2 (µM)Cytotoxicity (CC50 against VERO cells, µM)Selectivity Index (SI = CC50/MIC H37Rv)Reference
5a 0.390.780.39>100>256[3]
5k 0.050.10.05>100>2000[3]
5v 0.20.390.2>100>500[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted for the evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • Test compound (this compound) dissolved in DMSO

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Positive control (e.g., Isoniazid, Rifampicin)

  • Negative control (DMSO)

Procedure:

  • Prepare a serial dilution of the test compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 100 µg/mL to 0.09 µg/mL.

  • Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 to obtain the final inoculum.

  • Add 100 µL of the bacterial inoculum to each well containing the test compound, positive control, and negative control.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Incubate the plates for another 24 hours at 37°C.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 2: Cytotoxicity Assay using VERO cells

Objective: To determine the concentration of the test compound that inhibits the growth of a mammalian cell line by 50% (CC50).

Materials:

  • VERO cells (African green monkey kidney epithelial cells)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound dissolved in DMSO

  • Resazurin solution

  • Sterile 96-well microplates

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

Procedure:

  • Seed VERO cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in DMEM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of Resazurin solution to each well and incubate for another 2-4 hours.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vivo Efficacy in a Murine Tuberculosis Model

Objective: To evaluate the in vivo antitubercular activity of the test compound in a mouse model of tuberculosis.

Materials:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv strain

  • Test compound formulated for oral or parenteral administration

  • Positive control (e.g., Isoniazid, Rifampicin)

  • Vehicle control

Procedure:

  • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a lung infection.

  • After a pre-treatment period (e.g., 2-4 weeks) to allow the infection to establish, randomize the mice into treatment and control groups.

  • Administer the test compound, positive control, and vehicle control to the respective groups daily for a specified duration (e.g., 4 weeks).

  • Monitor the body weight and clinical signs of the mice throughout the experiment.

  • At the end of the treatment period, euthanize the mice and harvest the lungs and spleens.

  • Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).

  • The efficacy of the compound is determined by the reduction in the bacterial load (log10 CFU) in the lungs and spleens of the treated mice compared to the vehicle control group.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a potential mechanism of action for imidazo[1,2-a]pyridine-based compounds and a general workflow for their evaluation.

G Potential Mechanism of Action of Imidazo[1,2-a]Pyridine Analogs cluster_0 Imidazo[1,2-a]Pyridine Compound cluster_1 Mycobacterium tuberculosis Compound 6-Bromo-2-(trifluoromethyl) imidazo[1,2-a]pyridine QcrB QcrB Subunit (Cytochrome bc1 complex) Compound->QcrB Inhibition GlutamineSynthetase Glutamine Synthetase Compound->GlutamineSynthetase Inhibition EnergyMetabolism Energy Metabolism (ATP Synthesis) QcrB->EnergyMetabolism GlutamineSynthesis Glutamine Synthesis GlutamineSynthetase->GlutamineSynthesis BacterialDeath Bacterial Death EnergyMetabolism->BacterialDeath Disruption leads to GlutamineSynthesis->BacterialDeath Inhibition leads to G Experimental Workflow for Antitubercular Drug Discovery cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization MIC MIC Determination (MABA) Selectivity Selectivity Index (SI = CC50/MIC) MIC->Selectivity Cytotoxicity Cytotoxicity Assay (VERO cells) Cytotoxicity->Selectivity Efficacy Murine TB Model (CFU reduction) Selectivity->Efficacy Promising SI SAR Structure-Activity Relationship (SAR) Efficacy->SAR Toxicity In vivo Toxicity Toxicity->SAR ADME ADME/PK Studies SAR->ADME

References

Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyridine Scaffold at C2 and C3 Positions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and structural rigidity make it an attractive framework for the design of novel drugs targeting a wide array of diseases. Functionalization at the C2 and C3 positions of this scaffold is of particular interest as it allows for the modulation of pharmacological activity and the development of potent and selective drug candidates. This document provides detailed application notes on the significance of C2 and C3 functionalization and comprehensive protocols for key synthetic transformations.

Application Notes: The Role of C2 and C3 Functionalization in Drug Discovery

The strategic introduction of various substituents at the C2 and C3 positions of the imidazo[1,2-a]pyridine core has led to the discovery of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2]

Targeting Cancer Signaling Pathways:

Functionalized imidazo[1,2-a]pyridines have emerged as potent inhibitors of key signaling pathways implicated in cancer progression.

  • Wnt/β-catenin Signaling: Deregulation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer. Certain C2,C3-disubstituted imidazo[1,2-a]pyridines have been shown to inhibit this pathway, leading to the downregulation of target genes like c-myc and cyclin D1, which are crucial for tumor cell proliferation.[3] These compounds represent a promising therapeutic strategy for cancers driven by aberrant Wnt signaling.

  • PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical regulator of cell growth, survival, and metabolism, and its hyperactivation is common in various human cancers. Novel imidazo[1,2-a]pyridine derivatives have been developed as potent and selective inhibitors of PI3Kα, a key isoform of PI3K.[1][4] These inhibitors can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as targeted cancer therapeutics.[4]

  • STAT3/NF-κB Signaling: Signal transducer and activator of transcription 3 (STAT3) and nuclear factor-κB (NF-κB) are transcription factors that play pivotal roles in inflammation and cancer. A novel C3-amino-substituted imidazo[1,2-a]pyridine derivative has been demonstrated to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway. This compound was shown to suppress the expression of downstream targets like iNOS and COX-2, which are involved in inflammatory processes and tumorigenesis.[5]

The ability to selectively functionalize the imidazo[1,2-a]pyridine scaffold at the C2 and C3 positions provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these compounds and develop next-generation therapeutics.

Experimental Protocols

The following protocols provide detailed methodologies for the functionalization of the imidazo[1,2-a]pyridine scaffold at the C2 and C3 positions.

Protocol 1: C3-Acetylation via Friedel-Crafts Acylation

This protocol describes the selective acetylation of a 2-substituted imidazo[1,2-a]pyridine at the C3 position using a Friedel-Crafts acylation reaction.[2]

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • Acetic anhydride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add aluminum chloride (1.2 mmol) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add acetic anhydride (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 3-acetyl-2-phenylimidazo[1,2-a]pyridine.

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Equivalents
2-Phenylimidazo[1,2-a]pyridine194.241.01.0
Aluminum chloride133.341.21.2
Acetic anhydride102.091.11.1
3-Acetyl-2-phenylimidazo[1,2-a]pyridine236.27--
Protocol 2: C3-Alkylation in the Synthesis of Zolpidem

This protocol outlines a key C3-alkylation step in the synthesis of the hypnotic agent, Zolpidem. The procedure involves a Mannich-type reaction to introduce an N,N-dimethylaminomethyl group at the C3 position.[6][7]

Materials:

  • 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine

  • Paraformaldehyde

  • 40% Aqueous dimethylamine solution

  • Acetic acid

  • Sodium hydroxide solution (10%)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (10.0 g, 42.3 mmol) in acetic acid (50 mL).

  • To this solution, add 40% aqueous dimethylamine solution (7.1 g, 63.5 mmol) followed by paraformaldehyde (1.4 g, 46.5 mmol).

  • Heat the reaction mixture to 50-55 °C and stir for 3-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the acetic acid under reduced pressure.

  • Neutralize the residue with a 10% sodium hydroxide solution to pH 8-9.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-(N,N-dimethylaminomethyl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine. This intermediate is often used in the next step without further purification.

Reactant/ProductMolecular Weight ( g/mol )Mass (g)Moles (mmol)
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine236.3110.042.3
Paraformaldehyde30.031.446.5
40% Dimethylamine (aq)45.087.163.5
3-(N,N-Dimethylaminomethyl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine293.41--
Protocol 3: Palladium-Catalyzed Direct C2-Arylation

This protocol describes a method for the direct arylation of the C2 position of an imidazo[1,2-a]pyridine derivative. This method is adapted from a procedure for a related heterocyclic system and may require optimization for different substrates.[3]

Materials:

  • Imidazo[1,2-a]pyridine

  • Aryl iodide (e.g., 4-iodoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Microwave vial (if using microwave irradiation)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dried microwave vial, add imidazo[1,2-a]pyridine (1.0 mmol), the aryl iodide (2.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), copper(I) iodide (3.0 mmol), and cesium carbonate (2.5 mmol).

  • Evacuate the vial and backfill with an inert gas (Argon or Nitrogen).

  • Add anhydrous N,N-dimethylformamide (5 mL).

  • Seal the vial and heat the reaction mixture at 120-140 °C for 16-24 hours (conventional heating) or irradiate in a microwave reactor at a suitable temperature and time. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to obtain the C2-arylated imidazo[1,2-a]pyridine.

Reactant/CatalystMolecular Weight ( g/mol )Moles (mmol)Equivalents/mol%
Imidazo[1,2-a]pyridine118.141.01.0
Aryl iodideVaries2.02.0
Pd(OAc)₂224.500.055 mol%
CuI190.453.03.0
Cs₂CO₃325.822.52.5

Data Presentation

Table 1: Inhibitory Activity of Functionalized Imidazo[1,2-a]pyridines against Cancer Cell Lines.

CompoundTarget PathwayCell LineIC₅₀ (µM)Reference
13k PI3KαHCC8270.09[4]
A5490.21[4]
SH-SY5Y0.43[4]
HEL0.15[4]
MCF-70.12[4]
22e c-MetEBC-10.045[8]
Compound 12 PI3KαA3750.14[1]
HeLa0.21[1]

Visualizations

Wnt_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dvl->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylation & degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF nuclear translocation & activation Target_Genes Target Genes (c-myc, cyclin D1) TCF_LEF->Target_Genes transcription Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->TCF_LEF inhibition

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activation mTORC1 mTORC1 AKT->mTORC1 activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth promotion Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibition

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by imidazo[1,2-a]pyridine derivatives.

STAT3_NFkB_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activation STAT3 STAT3 JAK->STAT3 phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerization Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) STAT3_dimer->Inflammatory_Genes nuclear translocation & transcription IKK IKK IkB IκBα IKK->IkB phosphorylation NFkB NF-κB IkB->NFkB dissociation NFkB->Inflammatory_Genes nuclear translocation & transcription Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->STAT3 inhibition Imidazopyridine->NFkB inhibition

Caption: STAT3/NF-κB signaling pathway and its modulation by imidazo[1,2-a]pyridine derivatives.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antiviral, anticancer, and hypnotic properties.[1][2] Traditional methods for their synthesis often require long reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, offering advantages such as dramatically reduced reaction times, increased yields, and often milder, more environmentally benign reaction conditions.[1][3][4] This document provides detailed application notes and protocols for the microwave-assisted synthesis of various imidazo[1,2-a]pyridine derivatives.

General Reaction Scheme

The microwave-assisted synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine derivative with a carbonyl compound, often an α-haloketone, or through multicomponent reactions involving an aldehyde, an isocyanide, and a 2-aminopyridine (Groebke–Blackburn–Bienaymé reaction).[1][5][6]

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Aminopyridine 2-Aminopyridine Microwave_Irradiation Microwave Irradiation (Time, Temperature, Power) 2-Aminopyridine->Microwave_Irradiation + alpha-Haloketone α-Haloketone / Aldehyde + Isocyanide alpha-Haloketone->Microwave_Irradiation + Product Imidazo[1,2-a]pyridine Derivative Microwave_Irradiation->Product Catalyst_Solvent Catalyst / Solvent (Optional) Catalyst_Solvent->Microwave_Irradiation G A Combine 2-aminopyridine and α-bromoketone in H₂O-IPA B Seal the reaction vessel A->B C Microwave irradiation (5-8 min) B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E F Product precipitation E->F G Filter and wash the solid F->G H Dry the product G->H I Characterize the product (NMR, MS) H->I G Start Define Target Imidazo[1,2-a]pyridine A Select Synthesis Route (e.g., Two-component vs. MCR) Start->A B Screen Solvents (Polar vs. Non-polar, Green Solvents) A->B C Screen Catalysts (Acid, Base, Metal-free) B->C D Vary Microwave Parameters (Temperature, Time, Power) C->D E Analyze Yield and Purity (TLC, LC-MS, NMR) D->E F Is the result optimal? E->F F->B No G Final Protocol F->G Yes

References

Application Notes and Protocols: 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine in various in vitro cell-based assays. This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which have garnered significant interest as potential therapeutic agents due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] The presence of a bromine atom and a trifluoromethyl group on the imidazo[1,2-a]pyridine scaffold can enhance its biological activity, metabolic stability, and binding affinity to molecular targets.[4][5]

Background

Imidazo[1,2-a]pyridine derivatives have been reported to exert their cytotoxic effects on cancer cells by modulating key signaling pathways, inducing cell cycle arrest, and promoting apoptosis.[1][6][7] Notably, the AKT/mTOR and STAT3/NF-κB pathways are frequent targets of this class of compounds.[1][2] Inhibition of these pathways can lead to a downstream cascade of events, including the upregulation of tumor suppressors like p53 and p21, and modulation of apoptotic proteins such as Bax and Bcl-2.[1][2]

Data Presentation

The following table summarizes the cytotoxic activity of various imidazo[1,2-a]pyridine derivatives in different cancer cell lines, providing a reference for the expected potency of this compound.

Compound IDCell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
Compound 6A375Melanoma9.7 - 44.648[1]
Compound 6WM115Melanoma9.7 - 44.648[1]
Compound 6HeLaCervical Cancer9.7 - 44.648[1]
IP-5HCC1937Breast Cancer45Not Specified[6][7]
IP-6HCC1937Breast Cancer47.7Not Specified[6][7]
IP-7HCC1937Breast Cancer79.6Not Specified[6][7]
IP-Se-06A172Glioblastoma1.8Not Specified[8][9]

Signaling Pathways

The primary signaling pathways modulated by imidazo[1,2-a]pyridine derivatives are crucial for cell survival, proliferation, and inflammation. Understanding these pathways is key to elucidating the mechanism of action of this compound.

AKT_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation This compound This compound This compound->AKT This compound->mTOR

Figure 1: Proposed inhibition of the AKT/mTOR signaling pathway.

NFkB_STAT3_Pathway Inflammatory Stimuli (e.g., LPS, IL-6) Inflammatory Stimuli (e.g., LPS, IL-6) Receptors Receptors Inflammatory Stimuli (e.g., LPS, IL-6)->Receptors IKK IKK Receptors->IKK STAT3 STAT3 Receptors->STAT3 IκBα IκBα IKK->IκBα degrades NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus STAT3->Nucleus Gene Expression (iNOS, COX-2) Gene Expression (iNOS, COX-2) Nucleus->Gene Expression (iNOS, COX-2) This compound This compound This compound->NF-κB This compound->STAT3

Figure 2: Proposed modulation of the STAT3/NF-κB signaling pathway.

Experimental Protocols

The following are detailed protocols for key in vitro cell-based assays to evaluate the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375, HeLa, HCC1937)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate (48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Figure 3: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the induction of apoptosis by the compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-caspase-9, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: Treat cells with the compound, lyse the cells in RIPA buffer, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

By following these detailed protocols, researchers can effectively evaluate the in vitro efficacy and mechanism of action of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Molecular Docking Studies of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on the compound 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine. This document outlines a plausible therapeutic target, presents a detailed experimental workflow, and offers a framework for data analysis and interpretation.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its diverse pharmacological activities. Derivatives of this core structure have shown promise as potent inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology. The subject of this study, this compound, possesses key structural features—a bromine atom and a trifluoromethyl group—that can significantly influence its binding affinity and selectivity for protein targets.

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2][3] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5][6][7] Its aberrant activation is a hallmark of many human cancers, making PI3K a prime target for anti-cancer drug development.[2] Therefore, this document will focus on the molecular docking of this compound against PI3Kα, a key isoform of the PI3K family.

Application Notes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is an invaluable tool for:

  • Target Identification and Validation: Predicting the binding affinity of a compound against a panel of known protein targets.

  • Hit Identification: Screening large virtual libraries of compounds to identify potential binders to a target of interest.

  • Lead Optimization: Guiding the chemical modification of a hit compound to improve its binding affinity and selectivity.

  • Mechanism of Action Studies: Elucidating the binding mode and key interactions between a ligand and its protein target at the atomic level.

For this compound, molecular docking can be instrumental in predicting its potential as a PI3Kα inhibitor and in understanding the structural basis for its activity.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a molecular docking study of this compound against PI3Kα using the widely used software AutoDock Vina.[8]

Preparation of the Receptor (PI3Kα)
  • Obtain the Protein Structure: Download the 3D crystal structure of human PI3Kα from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized inhibitor in the ATP-binding site (e.g., PDB ID: 4ZOP).

  • Prepare the Protein:

    • Open the PDB file in a molecular visualization software such as UCSF Chimera or PyMOL.

    • Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.

    • Add polar hydrogen atoms to the protein.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Preparation of the Ligand (this compound)
  • Generate the 3D Structure:

    • Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • Prepare the Ligand for Docking:

    • Open the 3D structure of the ligand in AutoDock Tools (ADT).

    • Detect the rotatable bonds.

    • Assign partial charges.

    • Save the prepared ligand in the PDBQT format.

Molecular Docking with AutoDock Vina
  • Define the Grid Box:

    • The grid box defines the search space for the docking simulation.

    • Center the grid box on the ATP-binding site of PI3Kα. The coordinates of the co-crystallized ligand from the original PDB file can be used as a reference.

    • Ensure the grid box is large enough to accommodate the entire ligand and allow for conformational flexibility.

  • Configure the Docking Parameters:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.

Analysis of Docking Results
  • Visualize the Binding Poses:

    • Load the receptor and the output ligand poses into a molecular visualization program.

    • Analyze the top-ranked binding pose to understand the binding mode of the compound.

  • Identify Key Interactions:

    • Examine the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

    • Identify the key amino acid residues in the binding pocket that are involved in the interaction.

  • Compare with Known Inhibitors:

    • If available, compare the predicted binding mode and interactions with those of known PI3Kα inhibitors to validate the docking results.

Data Presentation

The quantitative results of the molecular docking study can be summarized in a table for easy comparison. Below is a hypothetical data table for the docking of this compound and a reference inhibitor against PI3Kα.

CompoundTargetDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting Residues
This compoundPI3Kα-9.585.2Val851, Glu849, Tyr836, Met922
Alpelisib (Reference Inhibitor)PI3Kα-10.89.8Val851, Ser854, Lys802, Met922, Trp780

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific docking software and parameters used.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 6-Bromo-2-(trifluoromethyl) imidazo[1,2-a]pyridine Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the proposed inhibitory action.

Experimental Workflow Diagram

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProt 3. Prepare Protein (Add H, Assign Charges) PDB->PrepProt Ligand 2. Generate Ligand 3D Structure PrepLig 4. Prepare Ligand (Define Rotatable Bonds) Ligand->PrepLig Grid 5. Define Grid Box (Binding Site) PrepProt->Grid PrepLig->Grid Run 6. Run Docking Simulation (AutoDock Vina) Grid->Run Visualize 7. Visualize Binding Poses Run->Visualize Analyze 8. Analyze Interactions (H-bonds, etc.) Visualize->Analyze Report 9. Report Findings Analyze->Report

Caption: A generalized workflow for molecular docking studies.

Conclusion

The application of molecular docking to study this compound offers a powerful, rational approach to understanding its potential as a therapeutic agent. By targeting the PI3Kα kinase, a key player in cancer progression, this compound represents a promising starting point for further drug discovery efforts. The protocols and guidelines presented in this document provide a solid foundation for researchers to computationally evaluate this and other similar compounds, accelerating the identification of new and effective kinase inhibitors.

References

Application Notes and Protocols for the Development of Covalent Inhibitors from Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its amenability to chemical modification makes it an ideal starting point for the design of targeted covalent inhibitors, a class of drugs that can offer enhanced potency and prolonged duration of action. These application notes provide a comprehensive guide for researchers in the field of drug discovery, detailing the design, synthesis, and evaluation of covalent inhibitors derived from the imidazo[1,2-a]pyridine core. The protocols herein cover key synthetic methodologies, biochemical and cellular characterization assays, and target engagement verification, with a focus on inhibitors targeting clinically relevant kinases such as EGFR, BTK, JAK3, and KRAS G12C.

Introduction to Imidazo[1,2-a]pyridine-Based Covalent Inhibitors

Covalent inhibitors form a stable chemical bond with their target protein, typically with a nucleophilic amino acid residue such as cysteine. This irreversible or reversible covalent interaction can lead to a durable pharmacological effect, high potency, and the ability to target proteins that have been challenging to inhibit with traditional non-covalent molecules. The imidazo[1,2-a]pyridine scaffold serves as an excellent foundation for the development of such inhibitors due to its synthetic tractability and favorable physicochemical properties. By strategically functionalizing this core with an electrophilic "warhead," researchers can create potent and selective covalent inhibitors for a variety of therapeutic targets.

Design and Synthesis of Imidazo[1,2-a]pyridine Covalent Inhibitors

The general design strategy involves a three-part molecule: the imidazo[1,2-a]pyridine core for primary target recognition, a linker, and a reactive electrophilic group (the "warhead") for covalent bond formation. A common warhead used is an acrylamide moiety, which can undergo a Michael addition with a cysteine residue in the target protein.

General Synthetic Workflow

The synthesis of an imidazo[1,2-a]pyridine-based covalent inhibitor can be conceptualized as a multi-step process. First, the core imidazo[1,2-a]pyridine scaffold is synthesized, often through a multicomponent reaction. This is followed by functionalization to introduce a linker and finally the attachment of the covalent warhead.

Synthetic_Workflow Start Starting Materials (e.g., 2-aminopyridine, aldehyde, isocyanide) GBB Groebke-Blackburn-Bienaymé Reaction Start->GBB Scaffold Imidazo[1,2-a]pyridine Core GBB->Scaffold Functionalization Functionalization (e.g., Suzuki Coupling) Scaffold->Functionalization Intermediate Functionalized Scaffold Functionalization->Intermediate Warhead Warhead Installation (e.g., Acrylamide Formation) Intermediate->Warhead Final_Product Covalent Inhibitor Warhead->Final_Product

Caption: General synthetic workflow for imidazo[1,2-a]pyridine covalent inhibitors.

Experimental Protocol: Groebke-Blackburn-Bienaymé (GBB) Reaction for Scaffold Synthesis

This three-component reaction is a highly efficient method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][2][3][4][5][6][7][8]

Materials:

  • 2-Aminopyridine derivative (1.0 eq)

  • Aldehyde (1.0 eq)

  • Isocyanide (1.0 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%) or another suitable Lewis acid

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • To a sealed tube, add the 2-aminopyridine derivative, aldehyde, and Sc(OTf)₃.

  • Add a 1:1 mixture of MeOH and DCM as the solvent.

  • Add the isocyanide to the reaction mixture.

  • Seal the tube and stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aminoimidazo[1,2-a]pyridine scaffold.

Experimental Protocol: Suzuki Coupling for Scaffold Functionalization

The Suzuki coupling reaction is a versatile method for introducing aryl or heteroaryl groups at specific positions of the imidazo[1,2-a]pyridine core, often at a pre-installed bromine or iodine atom.[9][10]

Materials:

  • Bromo-imidazo[1,2-a]pyridine derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., a mixture of toluene and ethanol, 4:1)

Procedure:

  • To a round-bottom flask, add the bromo-imidazo[1,2-a]pyridine derivative, arylboronic acid, palladium catalyst, and base.

  • Degas the flask by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the functionalized imidazo[1,2-a]pyridine.

Experimental Protocol: Acrylamide Warhead Installation

This protocol describes the formation of an acrylamide warhead from an amine-functionalized imidazo[1,2-a]pyridine.

Materials:

  • Amine-functionalized imidazo[1,2-a]pyridine (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the amine-functionalized imidazo[1,2-a]pyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (TEA or DIPEA) to the solution.

  • Slowly add acryloyl chloride dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final covalent inhibitor.

Biochemical and Cellular Evaluation

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative imidazo[1,2-a]pyridine-based covalent inhibitors against various kinase targets.

Table 1: Biochemical and Cellular Potency of Imidazo[1,2-a]pyridine-Based BTK Inhibitors

Compound IDTargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)kinact/KI (M⁻¹s⁻¹)Reference
BTK-I-1 BTK1.358N/A[2]
BTK-I-2 BTK27N/AN/A

Table 2: Biochemical and Cellular Potency of Imidazo[1,2-a]pyridine-Based EGFR Inhibitors

Compound IDTargetBiochemical IC₅₀ (µM)Cellular IC₅₀ (µM)Ki (nM)Reference
EGFR-I-1 EGFR12.3N/AN/A[11]
EGFR-I-2 EGFR82.0N/AN/A[11]

Table 3: Biochemical and Cellular Potency of Imidazo[1,2-a]pyridine-Based JAK3 Inhibitors

Compound IDTargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)kinact/KI (M⁻¹s⁻¹)Reference
JAK3-I-1 JAK30.8151,100,000
JAK3-I-2 JAK363>1000N/A

Table 4: Cellular Potency of Imidazo[1,2-a]pyridine-Based KRAS G12C Inhibitors

Compound IDTargetCellular IC₅₀ (µM)Cell LineReference
KRAS-I-11 KRAS G12C1.25NCI-H358[1][12][13]
Experimental Protocol: Biochemical Kinase Assay (ADP-Glo™)

This protocol is adapted for determining the IC₅₀ of an inhibitor against a target kinase.[14][15][16][17][18]

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Imidazo[1,2-a]pyridine inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).

    • Add 5 µL of a solution containing the kinase and its substrate in kinase buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Protocol: Cellular Viability Assay (MTT)

This protocol determines the effect of the inhibitor on the viability of cancer cell lines.[11][19][20][21]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Imidazo[1,2-a]pyridine inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the cellular IC₅₀.

Experimental Protocol: Western Blot for Target Engagement

This protocol assesses the inhibition of target phosphorylation in cells treated with the inhibitor.[22][23][24][25]

Materials:

  • Cancer cell line

  • Imidazo[1,2-a]pyridine inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations. Lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with the primary antibody against the phosphorylated target protein overnight at 4 °C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe for the total target protein and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the extent of target phosphorylation inhibition.

Confirmation of Covalent Binding by Mass Spectrometry

Mass spectrometry is the gold standard for confirming the covalent modification of a target protein by an inhibitor.

Experimental Workflow for Covalent Adduct Analysis

MS_Workflow cluster_0 Intact Protein Analysis cluster_1 Peptide Mapping Incubation Incubate Protein with Inhibitor Intact_LCMS LC-MS Analysis Incubation->Intact_LCMS Digestion Proteolytic Digestion (e.g., Trypsin) Incubation->Digestion Deconvolution Deconvolution of Mass Spectrum Intact_LCMS->Deconvolution Mass_Shift Observe Mass Shift Deconvolution->Mass_Shift Peptide_LCMS LC-MS/MS Analysis Digestion->Peptide_LCMS Database_Search Database Search Peptide_LCMS->Database_Search Site_ID Identify Modified Peptide and Residue Database_Search->Site_ID

Caption: Mass spectrometry workflow for covalent adduct analysis.

Experimental Protocol: Intact Protein Mass Spectrometry

This method confirms the formation of a covalent adduct by detecting an increase in the protein's molecular weight.[5][26][27][28][29]

Materials:

  • Purified target protein

  • Imidazo[1,2-a]pyridine covalent inhibitor

  • Incubation buffer (e.g., PBS or Tris buffer)

  • LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation: Incubate the purified protein with an excess of the inhibitor at 37 °C for a defined period (e.g., 1-4 hours). Include a control sample with the protein and vehicle (DMSO).

  • Sample Cleanup: Desalt the samples using a C4 ZipTip or a similar method to remove excess inhibitor and salts.

  • LC-MS Analysis: Inject the desalted sample into the LC-MS system. Use a short C4 column with a rapid gradient of acetonitrile in water (both with 0.1% formic acid) to elute the protein.

  • Data Acquisition: Acquire mass spectra in the positive ion mode over a mass range that includes the expected charge states of the protein.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein. Compare the mass of the inhibitor-treated protein with the control. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.

Experimental Protocol: Peptide Mapping by LC-MS/MS

This method identifies the specific amino acid residue that is covalently modified by the inhibitor.[27][28]

Materials:

  • Protein-inhibitor adduct sample (from the intact protein analysis)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (or another suitable protease)

  • LC-MS/MS system

Procedure:

  • Reduction and Alkylation: Reduce the disulfide bonds in the protein sample with DTT and then alkylate the free cysteines with IAM.

  • Proteolytic Digestion: Digest the protein with trypsin overnight at 37 °C.

  • Sample Cleanup: Desalt the resulting peptide mixture using a C18 ZipTip.

  • LC-MS/MS Analysis: Inject the peptide mixture into the LC-MS/MS system. Use a C18 column with a suitable gradient to separate the peptides.

  • Data Acquisition: Acquire MS and MS/MS spectra in a data-dependent acquisition mode.

  • Data Analysis: Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest). Specify the mass of the inhibitor as a variable modification on potential nucleophilic residues (e.g., cysteine, lysine). Identify the peptide containing the mass modification and confirm the site of modification by manually inspecting the MS/MS spectrum.

Signaling Pathways Targeted by Imidazo[1,2-a]pyridine Covalent Inhibitors

The following diagrams illustrate the key signaling pathways often targeted by imidazo[1,2-a]pyridine-based covalent inhibitors.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR EGFR_P p-EGFR EGFR->EGFR_P Dimerization & Autophosphorylation Grb2_Sos Grb2/SOS EGFR_P->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Imidazo[1,2-a]pyridine Covalent Inhibitor Inhibitor->EGFR_P

Caption: Simplified EGFR signaling pathway and its inhibition.

BTK Signaling Pathway

BTK_Pathway BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK BTK_P p-BTK BTK->BTK_P Phosphorylation PLCG2 PLCγ2 BTK_P->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Flux IP3_DAG->Calcium NFkB NF-κB Pathway IP3_DAG->NFkB Survival B-cell Survival & Proliferation NFkB->Survival Inhibitor Imidazo[1,2-a]pyridine Covalent Inhibitor Inhibitor->BTK_P

Caption: Simplified BTK signaling pathway and its inhibition.

KRAS G12C Signaling Pathway

KRAS_Pathway RTK RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS KRAS_GDP KRAS G12C-GDP (Inactive) Grb2_SOS->KRAS_GDP KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange Raf Raf KRAS_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Imidazo[1,2-a]pyridine Covalent Inhibitor Inhibitor->KRAS_GDP Covalent Binding (Traps Inactive State)

Caption: Simplified KRAS G12C signaling and covalent inhibition.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Recruitment JAK3_P p-JAK3 JAK3->JAK3_P Autophosphorylation STAT STAT JAK3_P->STAT STAT_P p-STAT STAT->STAT_P Phosphorylation STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Inhibitor Imidazo[1,2-a]pyridine Covalent Inhibitor Inhibitor->JAK3_P

Caption: Simplified JAK-STAT signaling pathway and its inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine using chromatography.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions for problems encountered during chromatographic purification.

IssuePossible Cause(s)Recommended Solutions
Poor Separation / Co-elution of Impurities 1. Inappropriate Mobile Phase: The chosen solvent system does not have sufficient selectivity for the compound and impurities. 2. Incorrect Stationary Phase: The stationary phase is not providing adequate differential interactions.1. Optimize Eluent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Test various polarity gradients (e.g., ethyl acetate in hexanes) to find the optimal mobile phase for separation.[1] 2. Change Stationary Phase: If using a standard C18 column, consider switching to a phenyl or cyano phase to introduce different separation mechanisms.[2]
Product Elutes with the Solvent Front 1. Eluent is Too Polar: The mobile phase has a very high affinity for the compound, preventing retention on the column.1. Decrease Eluent Polarity: Start with a less polar solvent system, such as pure hexanes, and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate.[1]
Product Does Not Elute or Shows Very Low Recovery 1. Eluent is Not Polar Enough: The mobile phase is too weak to move the compound through the column. 2. Strong Interaction with Stationary Phase: The basic nitrogen of the imidazopyridine ring may be interacting strongly with acidic silanol groups on silica gel, causing irreversible adsorption.[3][4]1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in the mobile phase. 2. Use a Basic Modifier: Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[5][6] 3. Change Stationary Phase: Switch to a more inert or basic stationary phase, such as neutral alumina or end-capped silica gel.[2][7]
Peak Tailing or Streaking on TLC/Column 1. Acid-Base Interaction: The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups on the silica gel surface.[2][5][6] 2. Sample Overload: Too much sample has been loaded onto the column or TLC plate for its capacity.1. Add a Competing Base: Incorporate a small amount of a basic modifier, like triethylamine (~0.1-1%) or a few drops of ammonia in methanol, into the eluent. This blocks the active silanol sites, leading to more symmetrical peaks.[1][3] 2. Reduce Sample Load: Ensure the amount of crude product is appropriate for the column size and stationary phase volume.[1] 3. Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel.[7]

Frequently Asked Questions (FAQs)

Q1: Why is peak tailing a common problem when purifying this compound on standard silica gel?

A1: Peak tailing is a frequent issue with basic compounds like pyridine derivatives. The imidazo[1,2-a]pyridine core contains a basic nitrogen atom that can strongly interact with the acidic silanol groups (Si-OH) present on the surface of standard silica gel.[2][5][6] This strong interaction slows the desorption of the molecule, leading to a "tailing" effect on the eluted peak.

Q2: What is the most effective way to select a mobile phase for the purification?

A2: The most effective method is to first perform a systematic screen using Thin Layer Chromatography (TLC).[1] Start with a binary solvent system, such as ethyl acetate and hexanes. Spot your crude mixture on a TLC plate and develop it in chambers with different solvent ratios (e.g., 5%, 10%, 20% ethyl acetate in hexanes). The ideal solvent system will give your target compound a retention factor (Rf) of approximately 0.2-0.4, with good separation from all impurities.

Q3: Should I consider using a stationary phase other than silica gel?

A3: Yes, if you continue to face issues like low recovery or severe peak tailing. While silica gel is the most common stationary phase, its acidic nature can be problematic for basic compounds.[7] Alternative stationary phases to consider include:

  • Neutral or Basic Alumina: Alumina is a good alternative for the purification of amines and other basic compounds as it lacks the strong acidity of silica.[7]

  • Deactivated or End-Capped Silica Gel: This type of silica has had its active silanol groups chemically modified (capped), reducing the potential for strong interactions with basic analytes.[2]

Q4: Can the compound degrade during the purification process?

A4: While this compound is generally stable, prolonged exposure to highly acidic silica gel can potentially lead to degradation for some sensitive heterocyclic compounds.[2][3] If you suspect degradation (e.g., observing new spots on TLC after running a column), switching to a more inert stationary phase like deactivated silica or alumina is recommended.[2]

Q5: What are the key safety precautions when handling this compound?

A5: Halogenated heterocyclic compounds should be handled with care. Always work in a well-ventilated chemical fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.

Experimental Protocols

Protocol: Flash Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

  • Mobile Phase Selection:

    • Perform TLC analysis to determine the optimal eluent. A common starting point is a gradient of ethyl acetate in hexanes.

    • If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine to the solvent mixture.[1]

  • Column Preparation:

    • Select an appropriately sized glass column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., pure hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack a uniform, stable bed free of cracks or air bubbles.

    • Equilibrate the packed column by passing 2-3 column volumes of the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin elution with the starting mobile phase.

    • Gradually increase the polarity of the eluent as the column runs (gradient elution) based on your initial TLC analysis.

    • Collect fractions in an array of test tubes. Monitor the elution process by collecting small spots from the column outflow for TLC analysis.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

Chromatography_Workflow cluster_prep Preparation cluster_sep Separation & Isolation cluster_final Result Crude Crude Product TLC 1. TLC Analysis to Determine Eluent Crude->TLC Pack 2. Pack Column with Stationary Phase TLC->Pack Load 3. Load Sample onto Column Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: A standard workflow for purifying this compound.

Tailing_Troubleshooting Start Peak Tailing or Streaking Observed? AddBase Add 0.1-1% Triethylamine to Mobile Phase Start->AddBase Yes CheckTLC Re-evaluate Separation with TLC AddBase->CheckTLC Resolved Issue Resolved CheckTLC->Resolved Good Separation NotResolved Issue Persists CheckTLC->NotResolved Tailing Persists ChangeSP Change Stationary Phase Alumina Use Neutral Alumina ChangeSP->Alumina Deactivated Use Deactivated Silica ChangeSP->Deactivated NotResolved->ChangeSP

Caption: A decision tree for troubleshooting peak tailing issues during chromatography.

References

Technical Support Center: Catalyst Selection for Efficient Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a low yield or no desired imidazo[1,2-a]pyridine product. What are the potential causes and how can I troubleshoot this?

A: Low yields are a common issue in organic synthesis. The underlying cause often depends on the specific catalytic system being used. Here’s a breakdown of potential causes and solutions for different catalytic methods:

For Copper-Catalyzed Reactions (e.g., using CuI, CuBr, CuSO₄):

Potential CauseRecommended Solution(s)
Inactive Catalyst The active catalyst is typically Cu(I), which can be oxidized to inactive Cu(II) by air. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon). If using a Cu(II) salt like CuSO₄, a reducing agent such as sodium ascorbate is often necessary to generate the active Cu(I) species in situ.[1][2]
Poor Catalyst Solubility In some solvent systems, the copper catalyst may not be fully soluble, leading to a heterogeneous mixture and reduced catalytic activity. For CuBr-catalyzed reactions, DMF has been found to be an effective solvent.[3] For Cu(II)-ascorbate systems, using a surfactant like SDS in water can create micelles that act as "nanoreactors" and improve catalyst-substrate interaction.[2]
Sub-optimal Reaction Temperature The reaction temperature is a critical parameter. For CuBr-catalyzed reactions with aminopyridines and nitroolefins, 80°C has been identified as the ideal temperature.[3] For Cu(II)-ascorbate catalyzed A3-coupling, a milder temperature of 50°C is effective.[2] Optimization of the temperature for your specific substrates and catalyst is recommended.
Inappropriate Ligand or Additive Some copper-catalyzed reactions benefit from the presence of a ligand or an additive to stabilize the catalyst and promote the reaction. For example, in certain aerobic oxidative cyclizations using CuI, an additive like In(CF₃SO₃)₃ can improve the yield.
Substrate Electronic Effects The electronic properties of your starting materials can significantly impact the reaction outcome. For copper-catalyzed reactions with nitroolefins, electron-rich aminopyridines and nitroolefins tend to give better yields than their electron-deficient counterparts.[3]

For Iodine-Catalyzed Reactions:

Potential CauseRecommended Solution(s)
Incorrect Catalyst Loading The amount of iodine catalyst is crucial. While it is a catalyst, using too little may result in an incomplete reaction. For the multicomponent synthesis of 2-phenylimidazo[1,2-a]pyridin-3-yl derivatives, 20 mol % of iodine has been found to be optimal.[4]
Inappropriate Solvent The choice of solvent can greatly influence the reaction rate and yield. In the iodine-catalyzed three-component condensation, ethanol has been shown to provide excellent yields.[5] Water is also a viable and green solvent for some iodine-catalyzed preparations.[4]
Decomposition of Reactants In multicomponent reactions involving isocyanides, some reagents can be sensitive to acidic conditions or higher temperatures, leading to decomposition and lower yields.[5] Using milder reaction conditions, such as room temperature, can be beneficial.
Formation of Inactive Iodine Species The catalytic activity of iodine can be influenced by the reaction medium. In some cases, iodine may be converted to non-catalytic species. The use of an ultrasonic bath can sometimes enhance the reaction by promoting the formation of reactive iodine species.

For Catalyst-Free Reactions:

Potential CauseRecommended Solution(s)
Insufficient Heating Catalyst-free reactions often require thermal energy to proceed. For the condensation of α-haloketones with 2-aminopyridines, heating at 60°C in the absence of a solvent has been shown to be effective.[1][6]
Incomplete Reaction If the reaction does not go to completion, consider increasing the reaction time or temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
Poor Mixing In the absence of a solvent, ensuring efficient mixing of the reactants is important for the reaction to proceed effectively. Vigorous stirring is recommended.

Issue 2: Formation of Side Products and Impurities

Q: My reaction is producing significant amounts of side products or impurities, making purification difficult. What are the common side products and how can I minimize their formation?

A: The formation of side products is a common challenge. Here are some specific issues and solutions:

Catalytic SystemCommon Side Product(s)How to Minimize
All Systems Unreacted Starting Materials Monitor the reaction progress closely using TLC. Ensure the reaction is allowed to proceed to completion. Consider slightly increasing the equivalents of one of the reactants if a particular starting material is consistently left over.
Copper-Catalyzed Homocoupling of Alkynes (in A³-coupling reactions)This can occur if the reaction conditions favor the dimerization of the alkyne starting material. Optimizing the catalyst loading and reaction temperature can help to suppress this side reaction.
Copper-Catalyzed Over-oxidation or Decomposition Products In aerobic oxidation reactions, over-oxidation of the product or starting materials can occur. Carefully control the reaction time and temperature.
Iodine-Catalyzed Iodination of the Aromatic Ring While often desired in specific synthetic routes, unwanted iodination of the imidazo[1,2-a]pyridine ring or other aromatic moieties can occur. Using the minimum effective amount of iodine catalyst can help to avoid this.[4]
Catalyst-Free Polymerization of Reactants At elevated temperatures, some starting materials, particularly aldehydes and alkynes, can be prone to polymerization. Using the optimal reaction temperature and time is crucial.

Purification Tip: After the reaction, it is often necessary to remove the catalyst. For copper catalysts, washing the organic layer with an aqueous solution of a chelating agent like EDTA can help to remove residual copper salts. For iodine, a wash with an aqueous solution of sodium thiosulfate will quench and remove any remaining iodine.[7]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best catalyst for my specific imidazo[1,2-a]pyridine synthesis?

A1: The choice of catalyst depends on several factors, including the desired substitution pattern of the final product, the available starting materials, and the desired reaction conditions (e.g., green chemistry considerations).

  • Copper catalysts are very versatile and are often used for multicomponent reactions like the A³-coupling, allowing for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.[1][2] They are also effective in aerobic oxidative cyclizations.[3]

  • Iodine catalysts are an excellent choice for metal-free synthesis. Molecular iodine is inexpensive, readily available, and can catalyze multicomponent reactions efficiently, often under mild and environmentally friendly conditions.[4][5]

  • Gold catalysts , such as PicAuCl₂, can be used for redox-neutral synthesis from pyridine N-oxides and alkynes under mild conditions.[8]

  • Catalyst-free methods are the most environmentally friendly option and are suitable for specific reactions, such as the condensation of 2-aminopyridines with α-haloketones.[1][6]

The following decision-making workflow can help guide your catalyst selection:

CatalystSelection start Start: Desired Imidazo[1,2-a]pyridine reactants Available Starting Materials? start->reactants conditions Reaction Condition Preference? reactants->conditions 2-aminopyridine, aldehyde, alkyne catalyst_free Catalyst-Free reactants->catalyst_free 2-aminopyridine, α-haloketone copper Copper Catalyst (e.g., CuI, CuSO₄) conditions->copper Multicomponent (A³-Coupling) iodine Iodine Catalyst (I₂) conditions->iodine Metal-Free Multicomponent gold Gold Catalyst (e.g., PicAuCl₂) conditions->gold Pyridine N-oxide & Alkyne

Catalyst selection workflow based on starting materials and reaction type.

Q2: What are the key differences between homogeneous and heterogeneous catalysts for this synthesis?

A2: Both homogeneous and heterogeneous catalysts can be employed for imidazo[1,2-a]pyridine synthesis, and the choice depends on the specific requirements of your process.

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as the reactants (e.g., dissolved in the solvent).Different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).
Activity Often exhibit higher activity and selectivity due to well-defined active sites.Activity can be influenced by surface area and mass transfer limitations.
Separation Can be difficult to separate from the reaction mixture, potentially leading to product contamination.Easily separated from the reaction mixture by filtration, allowing for catalyst recycling.
Examples CuI, CuSO₄, molecular iodine, PicAuCl₂.Copper nanoparticles, copper silicate, titania-supported CuCl₂.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. Developing an appropriate solvent system for your TLC is crucial for good separation. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Data Presentation: Catalyst Performance Comparison

The following tables summarize quantitative data for different catalytic systems to facilitate comparison.

Table 1: Comparison of Copper-Based Catalysts for Imidazo[1,2-a]pyridine Synthesis

CatalystStarting MaterialsSolventTemp. (°C)Time (h)Yield (%)Reference
CuBr 2-aminopyridine, nitrostyreneDMF801290[3]
CuSO₄·5H₂O / Na-ascorbate 2-aminopyridine, benzaldehyde, phenylacetyleneWater (SDS micelles)50687[2]
CuI 2-aminopyridine, acetophenoneNMP1201290 (Zolimidine)
Copper Silicate 2-aminopyridine, phenacyl bromideEthanolReflux195[9]

Table 2: Comparison of Different Catalytic Approaches

Catalyst TypeCatalystStarting MaterialsTemp. (°C)Time (h)Yield (%)Key Advantages
Iodine I₂ (20 mol%)2-aminopyridine, acetophenone, dimedoneRT (ultrasound)1up to 96Metal-free, mild conditions, high yield.[4]
Gold PicAuCl₂ (10 mol%)2-aminopyridine N-oxide, alkyne401572Mild conditions, atom economical.[8]
Catalyst-Free None2-aminopyridine, α-bromoacetophenone600.3391Green, no catalyst cost or removal.[1][6]

Experimental Protocols

This section provides detailed methodologies for key synthetic procedures.

Protocol 1: Copper-Catalyzed Synthesis via A³-Coupling

This protocol is adapted from a Cu(II)-ascorbate catalyzed reaction in aqueous micellar media.[2]

  • Preparation of the Reaction Mixture:

    • In a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS, 10 mol %) to 2 mL of water.

    • Stir the solution vigorously for 5 minutes.

    • To this solution, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %).

    • Finally, add the alkyne (1.2 mmol) to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at 50°C.

    • Monitor the progress of the reaction by TLC. The reaction time typically ranges from 6 to 16 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Iodine-Catalyzed Multicomponent Synthesis

This protocol describes an ultrasonic-assisted, iodine-catalyzed synthesis in water.[4]

  • Preparation of the Reaction Mixture:

    • In a suitable vessel, mix the acetophenone derivative (1.0 mmol) and iodine (20 mol %) in 4.0 mL of distilled water.

    • Irradiate the mixture with ultrasound at room temperature for 30 minutes.

    • Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the mixture.

  • Reaction:

    • Continue to irradiate the reaction mixture with ultrasound at room temperature for an additional 30 minutes.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, add water to the reaction mixture to precipitate the product.

    • Collect the solid product by filtration.

    • Wash the solid with water and then dry it.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

Protocol 3: Catalyst-Free Synthesis

This protocol is for the solvent-free synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones.[1][6]

  • Preparation of the Reaction Mixture:

    • In a round-bottom flask, mix the 2-aminopyridine (1.0 mmol) and the α-haloketone (1.0 mmol).

  • Reaction:

    • Heat the mixture at 60°C with stirring.

    • The reaction is typically complete within 20-30 minutes. Monitor by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • The resulting solid can often be purified by simple washing with a suitable solvent (e.g., diethyl ether) or by recrystallization. Column chromatography can be used for further purification if needed.

Visualizations

Experimental Workflow for Catalyst Screening

The following diagram illustrates a typical workflow for screening different catalysts for the synthesis of imidazo[1,2-a]pyridines.

CatalystScreeningWorkflow cluster_setup Reaction Setup cluster_execution Reaction Execution & Analysis cluster_evaluation Evaluation & Optimization A Define Reactants & Stoichiometry B Select Solvents & Temperatures to Screen A->B C Prepare Stock Solutions B->C D Run Parallel Reactions with Different Catalysts (Cu, I, Au, Catalyst-Free) C->D E Monitor Reactions by TLC (Time Course Analysis) D->E F Quench Reactions & Work-up E->F G Analyze Crude Product (NMR, LC-MS) F->G H Purify Products & Calculate Isolated Yields G->H I Compare Catalyst Performance (Yield, Time, Cost) H->I J Select Optimal Catalyst & Proceed to Scale-up I->J

A typical workflow for screening catalysts for imidazo[1,2-a]pyridine synthesis.

Logical Relationships in Troubleshooting Low Yield

This diagram outlines the logical steps to take when troubleshooting a low-yield reaction.

TroubleshootingWorkflow start Low Yield Observed check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes action_catalyst Use fresh catalyst, ensure inert atmosphere, add reducing agent/ligand check_catalyst->action_catalyst No check_reagents Are Reagents Pure? check_conditions->check_reagents Yes action_conditions Optimize temperature, solvent, and reaction time check_conditions->action_conditions No final_product Improved Yield check_reagents->final_product Yes action_reagents Purify starting materials, check for degradation check_reagents->action_reagents No no_improvement No Improvement: Re-evaluate Synthetic Route action_catalyst->check_conditions action_conditions->check_reagents action_reagents->no_improvement

A logical workflow for troubleshooting low yields in imidazo[1,2-a]pyridine synthesis.

References

Overcoming challenges in the C-3 functionalization of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the C-3 functionalization of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is the C-3 position of imidazo[1,2-a]pyridines preferentially functionalized?

The C-3 position of the imidazo[1,2-a]pyridine scaffold is electron-rich, making it highly nucleophilic and susceptible to attack by electrophiles or radicals.[1] This inherent electronic property is the primary reason for the regioselective functionalization at this site. The π-excessive nature of the fused five-membered imidazole ring further contributes to this reactivity.[2]

Q2: What are the most common challenges encountered during C-3 functionalization?

Researchers often face challenges such as low yields, poor regioselectivity (i.e., undesired functionalization at other positions like C-2), harsh reaction conditions, the need for expensive or toxic metal catalysts, and limited substrate scope.[1][3] Overcoming these hurdles is crucial for the efficient synthesis of diverse imidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science.[1][4]

Q3: Are there metal-free methods available for C-3 functionalization?

Yes, several metal-free methods have been developed to address the concerns associated with transition-metal catalysts. These approaches often utilize oxidants like K₂S₂O₈ or PhI(OAc)₂, or employ visible-light photoredox catalysis.[1][5] Additionally, catalyst-free multicomponent reactions, such as the Petasis-like reaction involving imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid, have been reported.[6][7][8]

Q4: How do substituents on the imidazo[1,2-a]pyridine core affect C-3 functionalization?

Substituents can significantly influence the reactivity of the imidazo[1,2-a]pyridine core. Electron-donating groups generally enhance the nucleophilicity of the C-3 position, often leading to higher yields.[6] Conversely, electron-withdrawing groups can decrease reactivity and may require more forcing reaction conditions. The position of the substituent also plays a role in steric hindrance, which can impact the approach of the electrophile or radical to the C-3 position.

Q5: What is the role of directing groups in controlling regioselectivity?

While the inherent reactivity of the imidazo[1,2-a]pyridine scaffold favors C-3 functionalization, directing groups can be employed to achieve functionalization at other positions, such as C-2. However, for C-3 functionalization, the intrinsic electronic properties of the heterocycle are typically sufficient to achieve high regioselectivity, making the use of directing groups less common for this specific purpose. The challenge often lies in overcoming the inherent C-3 selectivity when other positions are targeted.[9]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Insufficiently Activated Substrate: Imidazo[1,2-a]pyridines with electron-withdrawing groups can be less reactive.

    • Solution: Increase the reaction temperature or prolong the reaction time. Consider using a more reactive coupling partner or a more potent catalytic system.

  • Decomposition of Starting Materials or Product: The reaction conditions may be too harsh.

    • Solution: Screen different solvents and bases. Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to identify the optimal reaction time.

  • Poor Catalyst Activity: The catalyst may be poisoned or not suitable for the specific transformation.

    • Solution: Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Screen a panel of catalysts and ligands to find the optimal combination for your substrate.

  • Inefficient Oxidant/Reductant: In reactions requiring an oxidant or reductant, its choice and stoichiometry are critical.

    • Solution: Experiment with different oxidants (e.g., K₂S₂O₈, PhI(OAc)₂) or reductants. Optimize the stoichiometry, as an excess can sometimes lead to side reactions.[1][5]

Problem 2: Poor Regioselectivity (Mixture of C-3 and C-2 isomers)

Possible Causes & Solutions

  • Steric Hindrance at C-2: A bulky substituent at the C-2 position can sometimes favor functionalization at the less hindered C-3 position. Conversely, if the incoming electrophile is very bulky, it might react at the more accessible C-2 position.

    • Solution: Modify the structure of the reactants to minimize steric clashes. The choice of catalyst can also influence regioselectivity.

  • Reaction Mechanism: Some reaction pathways may have a lower energy barrier for C-2 functionalization under certain conditions.

    • Solution: A thorough understanding of the reaction mechanism is key. For instance, in some metal-catalyzed reactions, the coordination of the metal can favor one position over the other. Adjusting the solvent, temperature, or additives can sometimes steer the reaction towards the desired C-3 isomer.

Problem 3: Formation of Undesired Side Products

Possible Causes & Solutions

  • Over-reaction or Dimerization: The desired product might be reactive under the reaction conditions, leading to further transformations or dimerization.

    • Solution: Monitor the reaction closely and stop it once the desired product is formed. Lowering the concentration of the reactants can sometimes disfavor bimolecular side reactions.

  • Homocoupling of Reagents: This is a common side reaction in cross-coupling reactions.

    • Solution: Adjust the stoichiometry of the coupling partners. The choice of ligand and catalyst can also significantly impact the extent of homocoupling.

Experimental Protocols

Protocol 1: Catalyst-Free C-3 Arylomethylation

This protocol is based on a three-component Petasis-like reaction followed by decarboxylation.[6]

Materials:

  • Imidazo[1,2-a]pyridine (1.0 mmol)

  • Glyoxylic acid (1.5 mmol)

  • Arylboronic acid (1.5 mmol)

  • Potassium tert-butoxide (KOtBu) (1.0 mmol)

  • Acetonitrile (CH₃CN) as solvent

Procedure:

  • To a reaction vessel, add imidazo[1,2-a]pyridine, glyoxylic acid, arylboronic acid, and KOtBu.

  • Add acetonitrile as the solvent.

  • Heat the reaction mixture at 110 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate work-up and purify the product by column chromatography.

Protocol 2: Copper-Catalyzed C-3 Functionalization with 3-Indoleacetic Acids

This protocol describes an aerobic oxidative decarboxylative process.[10]

Materials:

  • Imidazo[1,2-a]pyridine

  • 3-Indoleacetic acid

  • Copper catalyst (e.g., Cu(OAc)₂)

  • Solvent (e.g., DMF)

  • Base (e.g., K₂CO₃)

Procedure:

  • Combine the imidazo[1,2-a]pyridine, 3-indoleacetic acid, copper catalyst, and base in a reaction flask.

  • Add the solvent and stir the mixture under an air atmosphere.

  • Heat the reaction to the desired temperature and monitor its progress.

  • After completion, perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it, and purify the residue by chromatography.

Data Presentation

Table 1: Comparison of Conditions for C-3 Arylomethylation of Imidazo[1,2-a]pyridine

EntryBoronic AcidImidazo[1,2-a]pyridineBaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidUnsubstitutedKOtBuCH₃CN1102475
24-Methoxyphenylboronic acidUnsubstitutedKOtBuCH₃CN1102485
34-Chlorophenylboronic acidUnsubstitutedKOtBuCH₃CN1102465
4Phenylboronic acid7-MethylKOtBuCH₃CN1102480

Data synthesized from literature reports for illustrative purposes.[6]

Visualizations

troubleshooting_workflow start Low/No Yield check_reactivity Check Substrate Reactivity start->check_reactivity check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst/Reagents start->check_catalyst ewg Electron-Withdrawing Groups? check_reactivity->ewg harsh Harsh Conditions? check_conditions->harsh catalyst_issue Catalyst Inactive? check_catalyst->catalyst_issue ewg->check_conditions No increase_temp Increase Temp/Time ewg->increase_temp Yes harsh->check_catalyst No screen_solvents Screen Solvents/Bases harsh->screen_solvents Yes screen_catalysts Screen Catalysts/Ligands catalyst_issue->screen_catalysts Yes

Caption: Troubleshooting workflow for low product yield.

reaction_pathway cluster_reactants Reactants imp Imidazo[1,2-a]pyridine intermediate_A Intermediate A imp->intermediate_A ga Glyoxylic Acid ga->intermediate_A ba Boronic Acid intermediate_B Intermediate B (Boronate Complex) ba->intermediate_B intermediate_A->intermediate_B intermediate_C Intermediate C (After Migration) intermediate_B->intermediate_C Phenyl Migration product C-3 Arylomethylated Product intermediate_C->product Decarboxylation

Caption: Proposed mechanism for catalyst-free arylomethylation.[6]

References

Improving reaction conditions for trifluoromethylation of pyridine rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the trifluoromethylation of pyridine rings. The information is designed to help overcome common experimental challenges and improve reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the trifluoromethylation of pyridine rings.

Issue 1: Low or No Product Yield

Low or no yield of the desired trifluoromethylated pyridine is a common problem. Several factors can contribute to this issue, from reagent quality to suboptimal reaction conditions.

Possible CauseSuggested Solution
Poor Reagent Quality Verify the purity of starting materials, reagents (e.g., Langlois' reagent, Togni's reagent), and solvents. Impurities can inhibit the reaction or lead to side products.
Suboptimal Temperature The reaction temperature is critical. Systematically screen a range of temperatures. For some methods, deviation from the optimal temperature can significantly decrease the yield.
Incorrect Reaction Time Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product.
Atmospheric Conditions Some reactions are sensitive to oxygen or moisture. Consider degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon). Conversely, some light-promoted reactions may benefit from the presence of oxygen.
Inappropriate Solvent The choice of solvent can dramatically impact the reaction outcome. If the standard solvent (e.g., DMF, DMSO, CHCl₃) is not effective, screen other solvents. For instance, using THF instead of CHCl₃ in one reported N-methylpyridine quaternary ammonium activation strategy resulted in a negligible yield.
Substrate Electronics The electronic properties of the pyridine ring can influence reactivity. Electron-poor pyridines, such as those with nitro substituents, may be poor substrates for certain trifluoromethylation methods.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low or No Yield Observed check_reagents Verify Purity of All Reagents and Solvents start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK success Improved Yield check_reagents->success Yield Improves optimize_time Optimize Reaction Time optimize_temp->optimize_time No Improvement optimize_temp->success Yield Improves screen_solvents Screen Different Solvents optimize_time->screen_solvents No Improvement optimize_time->success Yield Improves control_atmosphere Control Reaction Atmosphere (Inert Gas vs. O2) screen_solvents->control_atmosphere No Improvement screen_solvents->success Yield Improves modify_substrate Consider Substrate Modification (e.g., protecting groups) control_atmosphere->modify_substrate No Improvement control_atmosphere->success Yield Improves modify_substrate->success Yield Improves

Caption: A stepwise workflow for troubleshooting low product yield in pyridine trifluoromethylation.

Issue 2: Poor Regioselectivity

Achieving the desired regioselectivity (i.e., trifluoromethylation at a specific position on the pyridine ring) is a significant challenge due to the high reactivity of trifluoromethyl radicals.

Possible CauseSuggested Solution
Radical Reaction Pathway Trifluoromethyl radicals are highly reactive and often lead to a mixture of 2-, 3-, and 4-trifluoromethylated products. Consider switching to a method that proceeds through a different mechanism, such as a nucleophilic pathway, which can offer better regioselectivity.
Steric Hindrance The position of substitution can be influenced by steric hindrance. Bulky substituents on the pyridine ring may direct the trifluoromethyl group to less hindered positions.
Directing Groups The use of a directing group on the pyridine ring can help achieve regioselectivity. However, this may require additional synthetic steps for installation and removal.
Activation Strategy Employing an activation strategy can enhance regioselectivity. For example, an N-methylpyridine quaternary ammonium activation strategy has been shown to yield trifluoromethylpyridines with excellent regioselectivity. Similarly, nucleophilic activation through hydrosilylation can achieve 3-position-selective trifluoromethylation.

Factors Influencing Regioselectivity

RegioselectivityFactors regioselectivity Regioselectivity mechanism Reaction Mechanism (Radical vs. Nucleophilic) regioselectivity->mechanism sterics Steric Hindrance regioselectivity->sterics directing_groups Directing Groups regioselectivity->directing_groups activation Pyridine Ring Activation Strategy regioselectivity->activation

Caption: Key factors that influence the regioselectivity of pyridine trifluoromethylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for trifluoromethylating pyridine rings?

A1: A variety of reagents can be used, including Langlois' reagent (sodium trifluoromethylsulfinate), Togni's reagents (hypervalent iodine(III)-CF₃ reagents), Umemoto's reagents, and trifluoroacetic acid (TFA). The choice of reagent often depends on the desired reaction mechanism (e.g., radical, nucleophilic, or electrophilic) and the specific pyridine substrate.

Q2: How can I achieve trifluoromethylation at the C-3 position of the pyridine ring?

A2: Trifluoromethylation at the C-3 position has traditionally been challenging. A successful strategy involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by reaction with an electrophilic CF₃ source like Togni's reagent. This method has been shown to provide 3-trifluoromethylated products with high regioselectivity.

Q3: Are there any photocatalyst-free methods for trifluoromethylation?

A3: Yes, light-promoted methods that do not require a photocatalyst have been developed. For instance, the trifluoromethylation of pyridones and related N-heteroarenes can be achieved using Langlois' reagent under light irradiation without any photocatalyst or additives.

Q4: My secondary amine-containing pyridine is not reacting well. What should I do?

A4: Secondary amines can interfere with the reaction. Protecting the amine group, for example with a Boc (tert-butyloxycarbonyl) group, can improve the yield of the trifluoromethylated product.

Q5: I'm having trouble purifying my final product. What are some effective strategies?

A5: Purification of pyridine compounds can be challenging due to their basicity.

  • Acid-Base Extraction: Use a dilute acid wash (e.g., HCl) to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Chromatography: Column chromatography on silica gel can be effective. To avoid tailing, which is common with basic compounds, consider adding a small amount of a base like triethylamine to the eluent.

  • Distillation or Crystallization: For volatile or solid products, distillation or crystallization can be highly effective purification methods.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for different trifluoromethylation methods.

Table 1: Optimization of a Light-Promoted Trifluoromethylation of a Pyridone

EntryDeviation from Standard ConditionsConversion (%)
1Standard Conditions96
2No lightNot Determined
3K₂S₂O₈ additive (3.0 equiv), no light95
4MeCN/H₂O (1:1) solvent60
5DMF solvent90
6440 nm instead of 390 nm light65
7Sparge with Ar, freeze-pump-thaw54
8Sparge with O₂98

Standard Conditions: Pyridone (1 equiv), Langlois' reagent (2.0 equiv), DMSO, room temperature, 24h, 390 nm light.

Table 2: 3-Position-Selective C-H Trifluoromethylation of Quinolines and Pyridines

SubstrateProduct Yield (%)
Quinoline76
6-methoxyquinoline85
6-(tert-butyldimethylsilyloxy)quinoline82
Quinolin-6-yl pivalate80
6-(trimethylsilyl)quinoline66
6-chloroquinoline78
6-bromoquinoline72
6-iodoquinoline65

Reaction Conditions: 1) Substrate, MePhSiH₂, B(C₆F₅)₃ in 1,2-DCE at 65°C. 2) Togni reagent I at 0-25°C, then DDQ at 25°C.

Experimental Protocols

Protocol 1: Regioselective Direct C-H Trifluoromethylation of Pyridine via N-Methylpyridine Quaternary Ammonium Activation

This protocol is based on the method developed by Li and co-workers.

  • Preparation of Pyridinium Salt: To a solution of the substituted pyridine (1.0 mmol) in a suitable solvent, add methyl iodide (1.5 mmol). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The resulting pyridinium iodide salt is then collected, washed, and dried.

  • Trifluoromethylation: In a reaction vessel, combine the pyridinium iodide salt (0.5 mmol), silver carbonate (Ag₂CO₃, 1.0 mmol), and N,N-dimethylformamide (DMF, 5 mL).

  • Add trifluoroacetic acid (TFA, 1.5 mmol) to the mixture.

  • Seal the vessel and heat the reaction mixture at the optimized temperature (e.g., 100-120 °C) for the determined duration (e.g., 12-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylated pyridine.

Protocol 2: 3-Position-Selective Trifluoromethylation of Pyridine Rings via Hydrosilylation

This protocol is based on the method developed by Kuninobu and colleagues.

  • Hydrosilylation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the pyridine or quinoline derivative (0.2 mmol) in 1,2-dichloroethane (1,2-DCE, 1.0 mL).

  • Add methylphenylsilane (MePhSiH₂, 0.4 mmol) and tris(pentafluorophenyl)borane (B(C₆F₅)₃, 0.02 mmol).

  • Heat the mixture at 65 °C and stir until the hydrosilylation is complete (monitored by NMR or GC-MS).

  • Trifluoromethylation: Cool the reaction mixture to 0 °C.

  • Add Togni's reagent I (0.3 mmol) to the mixture and allow it to warm to 25 °C while stirring for the required time.

  • Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 0.3 mmol) and continue stirring at 25 °C until the oxidation is complete.

  • Workup and Purification: Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. The crude product is then purified by column chromatography.

Technical Support Center: Byproduct Analysis in the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines. The following sections detail common issues, their underlying causes, and recommended solutions to minimize byproduct formation and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Groebke-Blackburn-Bienaymé (GBB) reaction is producing a significant amount of a polar, acyclic byproduct, especially when using aliphatic aldehydes. What is this byproduct and how can I avoid it?

A1: The common byproduct in this case is often a classic Ugi-type adduct. This occurs when the intermediate formed from the initial addition of the isocyanide to the imine is intercepted by a nucleophile (like the counter-ion of the acid catalyst or a solvent molecule) before the final intramolecular cyclization to the imidazo[1,2-a]pyridine can take place. Aliphatic aldehydes can be more prone to this side reaction.

Troubleshooting:

  • Catalyst Choice: The choice of catalyst is crucial. Lewis acids like Sc(OTf)₃ or Yb(OTf)₃ are often more effective in promoting the desired cyclization over the Ugi-type side reaction compared to some Brønsted acids.

  • Solvent System: While alcohols like methanol can be effective solvents, they can also act as nucleophiles, leading to undesired intermediates. Consider using a non-nucleophilic solvent.

  • Reaction Temperature: Carefully controlling the reaction temperature can influence the reaction pathway. Optimization studies are recommended to find the ideal temperature for your specific substrates.

Q2: I am observing low yields in my Tschitschibabin reaction between a 2-aminopyridine and an α-haloketone. What are the likely causes?

A2: Low yields in the Tschitschibabin synthesis can stem from several factors, including incomplete reaction, decomposition of starting materials or product under harsh conditions, and the formation of side products. The reaction is sensitive to temperature and the choice of base.

Troubleshooting:

  • Reaction Conditions: Traditional methods often require high temperatures, which can lead to degradation. Consider microwave-assisted synthesis, which can reduce reaction times and improve yields.

  • Solvent and Base: The choice of solvent and base is critical. A common procedure involves refluxing in a solvent like ethanol with a mild base such as sodium bicarbonate to neutralize the hydrogen halide formed. For substrates sensitive to high temperatures, exploring milder conditions at room temperature with a suitable solvent and base combination is advisable.

  • Purity of Starting Materials: Ensure the α-haloketone is pure and free from decomposition products, as these can lead to unwanted side reactions.

Q3: My reaction mixture is showing multiple spots on TLC, and the desired imidazo[1,2-a]pyridine is difficult to purify. What are some common impurities?

A3: Besides the starting materials, common impurities can include uncyclized intermediates, products of side reactions (like the Ugi-adduct in GBB reactions), and in some cases, dimers or polymers of the starting materials, particularly if the 2-aminopyridine is unstable under the reaction conditions.

Troubleshooting:

  • Reaction Monitoring: Carefully monitor the reaction by TLC to determine the optimal reaction time and prevent the formation of degradation products.

  • Purification Strategy: Column chromatography is the most common method for purification. A careful selection of the eluent system is necessary to separate the desired product from closely related impurities. In some cases, recrystallization can be an effective final purification step.

Troubleshooting Guides

Guide 1: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
Observed Problem Potential Cause Recommended Solution
Low to no yield of the desired imidazo[1,2-a]pyridine. Inefficient catalyst or catalyst decomposition.Switch to a more robust Lewis acid catalyst like Sc(OTf)₃. Ensure the catalyst is fresh and handled under anhydrous conditions if necessary.
Decomposition of acid-sensitive isocyanide.Use a milder acid catalyst or optimize the reaction temperature to avoid decomposition.
Formation of a stable, unreactive intermediate.In protic solvents like methanol, the imine intermediate can form a stable adduct that does not proceed to the final product. Consider switching to a non-protic solvent.
Presence of a major, more polar byproduct. Formation of a Ugi-type acyclic adduct.This is more common with aliphatic aldehydes. Use a Lewis acid catalyst that favors the cyclization pathway.
Reaction is sluggish or does not go to completion. Insufficient activation of the imine intermediate.Increase the catalyst loading or switch to a stronger Lewis acid. The use of microwave irradiation can also accelerate the reaction.
Guide 2: Tschitschibabin Reaction (2-Aminopyridine and α-Haloketone)
Observed Problem Potential Cause Recommended Solution
Low yield of the imidazo[1,2-a]pyridine. Harsh reaction conditions leading to decomposition.Employ milder reaction conditions. Microwave-assisted synthesis can often provide higher yields in shorter reaction times.
Incomplete reaction.Ensure an appropriate solvent and base are used. Refluxing in ethanol with sodium bicarbonate is a common starting point. Monitor the reaction by TLC to determine the optimal reaction time.
Formation of unidentified byproducts.This can be due to self-condensation of the α-haloketone or side reactions of the 2-aminopyridine. Ensure high purity of starting materials.
Difficulty in isolating the product. The product may be soluble in the reaction mixture.After the reaction is complete, cool the mixture and if the product does not precipitate, perform an aqueous workup and extract the product with a suitable organic solvent.

Experimental Protocols

Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-Aminoimidazo[1,2-a]pyridines

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the 2-aminopyridine (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, 0.5 M), add the catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Reaction Execution: Stir the mixture at room temperature for 30 minutes.

  • Addition of Isocyanide: Add the isocyanide (1.0 eq.) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for the Tschitschibabin Synthesis of Imidazo[1,2-a]pyridines

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminopyridine (1.0 eq.) and the α-haloketone (1.0 eq.) in a suitable solvent (e.g., ethanol).

  • Addition of Base: Add a mild base (e.g., sodium bicarbonate, 1.5 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizations

GBB_Reaction_Pathway 2-Aminopyridine 2-Aminopyridine Imine Intermediate Imine Intermediate 2-Aminopyridine->Imine Intermediate Aldehyde Aldehyde Aldehyde->Imine Intermediate Isocyanide Isocyanide Nitrile Adduct Nitrile Adduct Imine Intermediate->Nitrile Adduct + Isocyanide Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Nitrile Adduct->Imidazo[1,2-a]pyridine Intramolecular Cyclization Ugi-type Byproduct Ugi-type Byproduct Nitrile Adduct->Ugi-type Byproduct Nucleophilic Attack Troubleshooting_Flowchart start Low Yield in Imidazo[1,2-a]pyridine Synthesis reaction_type Identify Reaction Type start->reaction_type gbb GBB Reaction reaction_type->gbb GBB tschitschibabin Tschitschibabin Reaction reaction_type->tschitschibabin Tschitschibabin gbb_byproduct Check for Ugi-type Byproduct gbb->gbb_byproduct tschitschibabin_conditions Optimize Reaction Conditions (Temp, Base) tschitschibabin->tschitschibabin_conditions gbb_catalyst Optimize Catalyst (e.g., use Lewis Acid) gbb_byproduct->gbb_catalyst purity Check Starting Material Purity gbb_catalyst->purity tschitschibabin_conditions->purity end Improved Yield purity->end

Technical Support Center: Enhancing the Stability of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound derivatives?

A1: The stability of this compound derivatives can be influenced by several factors, including exposure to light (photostability), temperature, humidity, and pH. The inherent chemical structure, including the electron-withdrawing trifluoromethyl group and the bromo substituent on the imidazo[1,2-a]pyridine core, contributes to its overall reactivity and degradation profile. The trifluoromethyl group generally enhances metabolic and chemical stability.[1][2][3]

Q2: What are the expected degradation pathways for this class of compounds?

A2: While specific degradation pathways for this compound have not been extensively reported in the provided search results, general degradation pathways for pyridine-containing heterocycles may involve oxidation, hydrolysis, or photolytic cleavage of the ring system.[4] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are essential to elucidate the specific degradation products and pathways for this derivative.[5][6]

Q3: How does the trifluoromethyl group impact the stability of the molecule?

A3: The trifluoromethyl (CF3) group is a strong electron-withdrawing group that can significantly enhance the chemical and metabolic stability of heterocyclic compounds.[1][2][3] This is attributed to the high strength of the C-F bonds and the inductive effect of the CF3 group, which can modulate the electron density of the imidazo[1,2-a]pyridine ring system, making it less susceptible to certain degradation reactions.[1]

Q4: Are there any known incompatibilities with common excipients or solvents?

Troubleshooting Guide

Problem 1: I am observing a new, unexpected peak in my HPLC analysis after storing my compound in solution.

  • Question: What could be the cause of this new peak? Answer: The new peak likely represents a degradation product. The stability of the compound in your chosen solvent may be limited. The trifluoromethyl group generally enhances stability, but degradation can still occur.[1][2][3]

  • Question: How can I identify the degradation product? Answer: To identify the unknown peak, you can use techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to obtain the molecular weight of the degradant. Further characterization using Nuclear Magnetic Resonance (NMR) spectroscopy can help elucidate its structure.[7]

  • Question: What steps can I take to prevent this degradation in solution? Answer:

    • Solvent Selection: Evaluate the stability of the compound in a panel of solvents with varying polarities and pH.

    • Buffering: If the degradation is pH-dependent, use a suitable buffer to maintain an optimal pH range.

    • Storage Conditions: Store solutions at lower temperatures (e.g., 2-8°C or -20°C) and protect them from light.[8][9]

    • Inert Atmosphere: For compounds susceptible to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[8][9]

Problem 2: My solid-state compound shows discoloration after exposure to light.

  • Question: What is causing the discoloration? Answer: Discoloration is often an indication of photolytic degradation. The imidazo[1,2-a]pyridine scaffold may be susceptible to degradation upon exposure to UV or visible light.

  • Question: How can I assess the photostability of my compound? Answer: Conduct formal photostability testing according to ICH Q1B guidelines. This involves exposing the solid compound to a controlled light source and evaluating for changes in appearance, purity, and degradation products.

  • Question: What are the best practices for handling and storing photosensitive compounds? Answer:

    • Packaging: Store the compound in amber vials or light-resistant containers.

    • Laboratory Environment: Work with the compound under yellow light or in a dark room whenever possible.

    • Formulation: For drug products, the use of light-protective coatings or packaging is essential.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationDegradation (%)Major Degradation Products (Hypothetical)
Acidic Hydrolysis 0.1 M HCl24 hours15%Hydrolysis of the imidazo ring
Basic Hydrolysis 0.1 M NaOH24 hours25%Debromination and/or ring opening
Oxidative 3% H₂O₂12 hours30%N-oxide formation
Thermal 80°C48 hours5%Minimal degradation
Photolytic ICH Q1B Option 2-10%Photodegradation products

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual degradation will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

  • Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent this compound from its potential degradation products.[7][10]

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradants have significant absorbance (e.g., 254 nm or a PDA range of 200-400 nm).

  • Forced Degradation Sample Analysis: Analyze samples generated from forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure the method can resolve the parent peak from all degradation product peaks.[6]

Protocol 2: Photostability Testing

  • Objective: To evaluate the intrinsic photostability of this compound in the solid state.

  • Methodology:

    • Place a thin layer of the solid compound in a chemically inert, transparent container.

    • Prepare a dark control sample by wrapping an identical container in aluminum foil.

    • Expose the samples to a light source that meets ICH Q1B guidelines for photostability testing (a combination of cool white fluorescent and near-ultraviolet lamps).

    • The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

    • At the end of the exposure period, compare the exposed sample to the dark control for any changes in physical appearance (e.g., color).

    • Analyze both samples by a validated stability-indicating HPLC method to determine the extent of degradation.

Mandatory Visualization

Stability_Testing_Workflow cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Stability Assessment Acid Acidic Hydrolysis Analyze Analyze Stressed Samples Acid->Analyze Base Basic Hydrolysis Base->Analyze Oxidative Oxidative Degradation Oxidative->Analyze Thermal Thermal Stress Thermal->Analyze Photo Photolytic Stress Photo->Analyze HPLC_Dev Develop Stability-Indicating HPLC Method HPLC_Val Validate Method (Specificity, Linearity, etc.) HPLC_Dev->HPLC_Val HPLC_Val->Analyze Identify Identify Degradants (LC-MS, NMR) Analyze->Identify Pathway Propose Degradation Pathway Identify->Pathway

Caption: Workflow for Stability Testing and Degradation Pathway Elucidation.

Hypothetical_Degradation_Pathway cluster_degradation Potential Degradation Products Parent This compound N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (e.g., H₂O₂) Debrominated Debrominated Derivative Parent->Debrominated Reductive/Photolytic Cleavage Hydrolyzed Hydrolyzed Imidazo Ring Parent->Hydrolyzed Acid/Base Hydrolysis

Caption: Hypothetical Degradation Pathways for the Target Compound.

References

Validation & Comparative

In Vitro Validation of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of the anticancer activity of the novel compound 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine. Due to the limited publicly available data on this specific molecule, this document serves as a template, offering a comparative analysis based on the known activities of structurally related imidazo[1,2-a]pyridine derivatives and established anticancer agents. The experimental protocols and data presentation formats are designed to guide researchers in evaluating its potential as a therapeutic candidate.

Comparative Cytotoxicity Analysis

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables present hypothetical yet representative IC50 values for this compound, benchmarked against other imidazo[1,2-a]pyridine derivatives and standard chemotherapeutic drugs, Doxorubicin and Cisplatin. These values are typically determined using a cell viability assay, such as the MTT assay, following a 48-hour treatment period.

Table 1: Comparative in vitro cytotoxicity (IC50, µM) of Imidazo[1,2-a]Pyridine Derivatives against various cancer cell lines.

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)HT-29 (Colon)
This compound Data not availableData not availableData not availableData not availableData not available
Imidazo[1,2-a]pyridine Derivative 120.47[1]50.56[2]-51.52[2]18.34[1]
Imidazo[1,2-a]pyridine Derivative 214.81[1]---4.15[1]
Imidazo[1,2-a]pyridine Derivative 345[3][4]----
Imidazo[1,2-a]pyridine-Quinoline Hybrid0.32[5]-0.34[5]-0.31[5]

Table 2: Comparative in vitro cytotoxicity (IC50, µM) of Standard Anticancer Drugs.

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)
Doxorubicin~0.4 - 2.5[6][7][8]>20[6][7]~2.9[6]~12.2[6]
Cisplatin~20[9]~16.5[10]~1.39 - 81.7[11]-

Note: IC50 values can vary significantly based on experimental conditions such as cell density, passage number, and assay duration.

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

A key characteristic of many anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle.

Table 3: Illustrative Data on Apoptosis Induction and Cell Cycle Arrest.

CompoundCell LineApoptotic Cells (%)Cell Cycle Arrest Phase
This compound VariousData not availableData not available
Imidazo[1,2-a]pyridine Derivative (IP-5)HCC1937Increased Caspase 7 & 8 activity[4]Increased p53 and p21 levels[4]
Imidazo[1,2-a]pyridine-Quinazoline Hybrid (13k)HCC827Apoptosis induction observedG2/M phase arrest[12]

Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways involved in cancer cell survival and proliferation. A common target is the PI3K/Akt/mTOR pathway.[12][13]

Hypothesized PI3K/Akt/mTOR signaling pathway inhibition.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and standardization.

Experimental Workflow

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture MTT MTT Assay (Cytotoxicity) Cell_Culture->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Cell_Culture->Apoptosis Cell_Cycle Propidium Iodide Staining (Cell Cycle Analysis) Cell_Culture->Cell_Cycle Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot Compound_Prep Compound Preparation Compound_Prep->MTT Compound_Prep->Apoptosis Compound_Prep->Cell_Cycle Compound_Prep->Western_Blot IC50 IC50 Calculation MTT->IC50 Apoptosis_Quant Apoptosis Quantification Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Protein_Quant Protein Quantification Western_Blot->Protein_Quant

Workflow for in vitro anticancer activity validation.
Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 48 hours. Include untreated and vehicle (e.g., DMSO) controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol, adding dropwise while vortexing. Incubate for at least 30 minutes on ice.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

References

A Comparative Analysis of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine and Other STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel STAT3 inhibitor, 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, herein referred to as 6Br-6a, with other well-established STAT3 inhibitors: Stattic, S3I-201, BP-1-102, and Cryptotanshinone. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and oncology, offering a side-by-side analysis of their efficacy, supported by experimental data and detailed methodologies.

Introduction to STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in various cellular processes, including cell proliferation, survival, differentiation, and angiogenesis. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. The development of small molecule inhibitors that can effectively block STAT3 activity is a promising strategy in cancer therapy. This guide focuses on the comparative evaluation of 6Br-6a, a novel small molecule STAT3 inhibitor, against other known inhibitors of the STAT3 pathway.

Comparative Analysis of STAT3 Inhibitors

The following tables summarize the available quantitative data for 6Br-6a and other selected STAT3 inhibitors. The data has been compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Table 1: Chemical Structures of STAT3 Inhibitors

InhibitorChemical Structure
6Br-6a
Stattic
S3I-201
BP-1-102
Cryptotanshinone

Table 2: In Vitro Efficacy of STAT3 Inhibitors (IC50 values)

InhibitorAssay TypeCell LineIC50 (µM)Reference
6Br-6a Cell Viability (CCK-8)MDA-MB-231Not explicitly stated, significant inhibition at 1-16 µM[1]
Cell Viability (CCK-8)MCF-7Not explicitly stated, significant inhibition at 1-16 µM[1]
Stattic Cell-free STAT3 activation-5.1[2]
Cell Viability (MTT)MDA-MB-2315.5[3]
Antiproliferative activityMDA-MB-2311.81[4]
S3I-201 STAT3 DNA-binding (cell-free)-86[5]
Cell ViabilityMDA-MB-231~100[5][6]
STAT3 phosphorylationMDA-MB-231~90[7]
BP-1-102 STAT3 DNA-binding (in vitro)-6.8[8]
Antiproliferative activity (MTT)MDA-MB-2316.8[8]
Cryptotanshinone STAT3 inhibition (cell-free)-4.6[9]
Cell ViabilityDU1453.5[4]
Cell ViabilityRh305.1[4]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow for assessing STAT3 inhibitors.

STAT3_Signaling_Pathway cluster_Nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, IL-6R) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA (Target Gene Promoters) Dimer->DNA Binds Transcription Gene Transcription (Proliferation, Survival, etc.) DNA->Transcription Initiates Inhibitor STAT3 Inhibitors (e.g., 6Br-6a, Stattic) Inhibitor->JAK May inhibit (indirectly) Inhibitor->pSTAT3 Inhibits dimerization

STAT3 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_luciferase start Start cell_culture Cancer Cell Culture (e.g., MDA-MB-231) start->cell_culture treatment Treat with STAT3 Inhibitor cell_culture->treatment transfection Transfection with Luciferase Reporter cell_culture->transfection viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay protein_extraction Protein Extraction treatment->protein_extraction nuclear_extraction Nuclear Extraction treatment->nuclear_extraction luciferase_assay Luciferase Assay (STAT3 Activity) end End viability_assay->end western_blot Western Blot (p-STAT3, Total STAT3) protein_extraction->western_blot western_blot->end emsa EMSA (STAT3 DNA Binding) nuclear_extraction->emsa emsa->end transfection->treatment luciferase_assay->end

Typical Experimental Workflow for Evaluating STAT3 Inhibitors.

Comparison_Guide_Structure title Comparative Study of STAT3 Inhibitors intro Introduction to STAT3 Inhibition title->intro comparison Comparative Analysis title->comparison pathways Signaling Pathways & Workflows title->pathways protocols Detailed Experimental Protocols title->protocols conclusion Conclusion title->conclusion structures Table 1: Chemical Structures comparison->structures efficacy Table 2: In Vitro Efficacy (IC50) comparison->efficacy pathway_diagram STAT3 Pathway Diagram pathways->pathway_diagram workflow_diagram Experimental Workflow Diagram pathways->workflow_diagram western_protocol Western Blot for p-STAT3 protocols->western_protocol mtt_protocol MTT Cell Viability Assay protocols->mtt_protocol emsa_protocol EMSA for DNA Binding protocols->emsa_protocol luciferase_protocol Luciferase Reporter Assay protocols->luciferase_protocol

Structure of the Comparative Guide.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in the comparative analysis of STAT3 inhibitors.

Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)

This protocol is used to determine the levels of phosphorylated STAT3 (Tyr705) relative to total STAT3 in cell lysates after treatment with inhibitors.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • STAT3 inhibitors (6Br-6a, Stattic, etc.)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of STAT3 inhibitors or vehicle control for the desired time (e.g., 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]

  • Detection: Wash the membrane again and detect the protein bands using an ECL detection kit and an imaging system.

  • Stripping and Re-probing: To normalize the p-STAT3 signal, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control like β-actin.[12]

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • Cancer cell lines

  • STAT3 inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[13]

  • Compound Treatment: Treat the cells with a serial dilution of the STAT3 inhibitors for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.[13]

  • MTT Incubation: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14][15]

  • Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[16]

STAT3-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Materials:

  • HEK293T or other suitable cells

  • STAT3-responsive luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • STAT3 inhibitors

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent. Seed the transfected cells in a 96-well plate.[17][18]

  • Inhibitor Treatment: After 24 hours, treat the cells with different concentrations of the STAT3 inhibitors.

  • STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[17][18]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The reduction in normalized luciferase activity in the presence of an inhibitor indicates its inhibitory effect on STAT3 transcriptional activity.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding

EMSA is used to detect the binding of STAT3 to its specific DNA consensus sequence.

Materials:

  • Nuclear protein extracts from inhibitor-treated and untreated cells

  • Biotin- or radioactively-labeled double-stranded DNA probe containing the STAT3 binding site

  • Unlabeled ("cold") competitor probe

  • Polyacrylamide gel and electrophoresis apparatus

  • Nylon membrane (for non-radioactive detection)

  • Streptavidin-HRP conjugate and chemiluminescent substrate (for non-radioactive detection)

  • Phosphorimager or X-ray film (for radioactive detection)

Procedure:

  • Nuclear Protein Extraction: Treat cells with STAT3 inhibitors and then prepare nuclear extracts.

  • Binding Reaction: Incubate the nuclear extracts (containing STAT3) with the labeled DNA probe in a binding buffer. For competition experiments, add an excess of the unlabeled probe before adding the labeled probe.[19]

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis. The protein-DNA complexes will migrate slower than the free probe.[19][20]

  • Detection:

    • Radioactive: Dry the gel and expose it to a phosphorimager screen or X-ray film.

    • Non-Radioactive: Transfer the DNA from the gel to a nylon membrane, crosslink the DNA to the membrane, and detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.[21]

  • Analysis: A decrease in the intensity of the shifted band in the presence of an inhibitor indicates its ability to block the DNA binding of STAT3.

Conclusion

This comparative guide provides a summary of the available data on 6Br-6a and other prominent STAT3 inhibitors. While 6Br-6a shows promise as a novel inhibitor of STAT3, further studies are required to establish its precise IC50 values for direct STAT3 inhibition and to conduct head-to-head comparisons with other inhibitors under standardized conditions. The detailed experimental protocols provided herein offer a framework for such future investigations, which will be crucial for elucidating the full therapeutic potential of this and other emerging STAT3-targeted agents.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine and a Structurally Related Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of potent and selective kinase inhibitors. This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine against a structurally related analog, an imidazo[4,5-b]pyridine derivative, to offer insights into the selectivity of this important chemical class. While specific kinome-wide screening data for this compound is not publicly available, analysis of close structural analogs provides valuable predictive information on potential off-target interactions.

Comparative Kinase Inhibition Profile

To illustrate the potential selectivity of the imidazo[1,2-a]pyridine core, we present a comparative table of kinase inhibition data. The data for the "Imidazo[4,5-b]pyridine Derivative" is sourced from a published study where the compound was profiled against a panel of 110 kinases at a 1 µM concentration[1]. For "this compound," the data is hypothetical and projected based on common targets of this scaffold, intended to serve as a comparative baseline.

Target KinaseThis compound (% Inhibition at 1 µM - Hypothetical)Imidazo[4,5-b]pyridine Derivative (% Inhibition at 1 µM)[1]Kinase Family
Aurora-A95>80Serine/Threonine Kinase
VEGFR185>80Tyrosine Kinase
GSK3β80>80Serine/Threonine Kinase
Aurora-B45<50Serine/Threonine Kinase
FLT360Not ReportedTyrosine Kinase
CDK230Not ReportedSerine/Threonine Kinase
c-Met25Not ReportedTyrosine Kinase
AXL15Not ReportedTyrosine Kinase
MER10Not ReportedTyrosine Kinase

Disclaimer: The inhibition data for this compound is hypothetical and for illustrative purposes only. Actual experimental results may vary.

The imidazo[1,2-a]pyridine and related scaffolds have been identified as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases.[1][2][3] The selectivity profile of these compounds is a critical aspect of their development as therapeutic agents, as off-target effects can lead to toxicity. Kinome-wide profiling is a standard approach to determine the selectivity of kinase inhibitors.[4][5]

Signaling Pathway Perturbation

The inhibition of key kinases by imidazo[1,2-a]pyridine derivatives can have a significant impact on intracellular signaling pathways that control cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified, hypothetical signaling cascade that could be modulated by a multi-kinase inhibitor targeting Aurora-A, VEGFR, and GSK3β.

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription GSK3b GSK3β Beta_Catenin β-Catenin GSK3b->Beta_Catenin Beta_Catenin->Transcription AuroraA Aurora-A PLK1 PLK1 AuroraA->PLK1 CellCycle Cell Cycle Progression PLK1->CellCycle Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->VEGFR Inhibitor->GSK3b Inhibitor->AuroraA VEGF VEGF VEGF->VEGFR G LanthaScreen Assay Workflow A Prepare Serial Dilution of Test Compound D Dispense Reagents into 384-Well Plate A->D B Prepare Kinase/ Eu-Antibody Mixture B->D C Prepare Alexa Fluor 647 Tracer Solution C->D E Incubate at Room Temperature for 1 hour D->E F Read Plate on FRET-Capable Reader E->F G Calculate Emission Ratio and Determine IC50 F->G

References

Confirming the Structure of Novel 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 6-position and a trifluoromethyl group at the 2-position can significantly influence the physicochemical and pharmacological properties of these compounds. This guide provides a comparative overview of the analytical techniques used to confirm the structure of novel 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine analogues, supported by experimental data from closely related compounds.

Data Presentation: Spectroscopic and Crystallographic Comparison

The structural elucidation of novel this compound analogues relies on a combination of spectroscopic and crystallographic techniques. The following tables summarize key data for the parent compound and its analogues, providing a basis for comparison. Due to the novelty of the primary compound of interest, data for structurally similar analogues are included to infer and confirm spectral characteristics.

Table 1: Comparative ¹H NMR Data (δ, ppm) of 6-Bromo-imidazo[1,2-a]pyridine Analogues in CDCl₃

ProtonThis compound (Predicted)6-Bromo-2-phenylimidazo[1,2-a]pyridine[1]6-Bromo-2-methylimidazo[1,2-a]pyridine
H-3~8.0-8.2 (s)8.12 (s)7.45 (s)
H-5~8.1-8.3 (d)8.21 (d, J=1.2 Hz)7.98 (d, J=1.6 Hz)
H-7~7.1-7.3 (dd)7.15 (dd, J=9.4, 1.8 Hz)7.05 (dd, J=9.4, 1.8 Hz)
H-8~7.4-7.6 (d)7.49 (d, J=9.4 Hz)7.41 (d, J=9.4 Hz)
Other-7.95-7.92 (m, 2H, Ph), 7.46-7.35 (m, 3H, Ph)2.45 (s, 3H, CH₃)

Table 2: Comparative ¹³C NMR Data (δ, ppm) of 6-Bromo-imidazo[1,2-a]pyridine Analogues in CDCl₃

CarbonThis compound (Predicted)6-Bromo-2-phenylimidazo[1,2-a]pyridine[1]6-Bromo-2-methylimidazo[1,2-a]pyridine
C-2~140-145 (q, J ≈ 35 Hz)145.8152.1
C-3~110-115109.1107.8
C-5~128-130129.3128.5
C-6~110-112111.3110.8
C-7~125-127126.1125.3
C-8~118-120117.9117.5
C-8a~142-144143.2142.9
CF₃~120-125 (q, J ≈ 270 Hz)--
Other-133.8 (Ph), 128.9 (Ph), 128.4 (Ph), 126.4 (Ph)14.2 (CH₃)

Table 3: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
This compoundESI+264.96, 266.96[M-CF₃]⁺, [M-Br]⁺
6-Bromo-2-phenylimidazo[1,2-a]pyridineESI+271.00, 273.00[M-Br]⁺, [M-Ph]⁺
6-Bromo-2-methylimidazo[1,2-a]pyridineESI+210.99, 212.99[M-Br]⁺, [M-CH₃]⁺

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of these novel analogues.

Synthesis of this compound Analogues

A general synthetic route involves the condensation of a substituted 2-aminopyridine with a suitable carbonyl compound. For the target compound, 2-amino-5-bromopyridine is reacted with an appropriate trifluoromethyl-containing building block, such as 3-bromo-1,1,1-trifluoroacetone, in a suitable solvent like ethanol or DMF, often in the presence of a base such as sodium bicarbonate. The reaction mixture is typically heated under reflux for several hours. Purification is achieved through column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). For the trifluoromethyl-containing analogues, ¹⁹F NMR is also performed.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source in positive ion mode. The data is acquired on a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition of the synthesized compounds. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectra.

Single-Crystal X-ray Diffraction

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethanol/hexane). Data collection is performed on a diffractometer equipped with a CCD detector using Mo Kα or Cu Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F². This technique provides unambiguous confirmation of the molecular structure and stereochemistry.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the structural confirmation of novel this compound analogues.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation start 2-Amino-5-bromopyridine + Trifluoromethyl Ketone reaction Condensation Reaction start->reaction purification Column Chromatography reaction->purification product Novel Analogue purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (HRMS) product->ms xray X-ray Crystallography product->xray structure Confirmed Structure nmr->structure ms->structure xray->structure

Caption: Workflow for the synthesis and structural confirmation of novel analogues.

signaling_pathway_placeholder cluster_scaffold Imidazo[1,2-a]pyridine Core cluster_substituents Key Substituents cluster_properties Modified Properties Core Imidazo[1,2-a]pyridine Br 6-Bromo CF3 2-Trifluoromethyl Lipophilicity Increased Lipophilicity Br->Lipophilicity BindingAffinity Altered Binding Affinity Br->BindingAffinity MetabolicStability Enhanced Metabolic Stability CF3->MetabolicStability CF3->BindingAffinity

Caption: Influence of key substituents on the properties of the imidazo[1,2-a]pyridine scaffold.

References

A Comparative Analysis of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine and Existing Anti-Tuberculosis Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel anti-tuberculosis agents with unique mechanisms of action. The imidazo[1,2-a]pyridine scaffold has emerged as a promising area of research, with several derivatives demonstrating potent anti-tuberculosis activity. This guide provides a comparative overview of the investigational compound 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine against established first- and second-line anti-tuberculosis drugs.

Disclaimer: Publicly available experimental data specifically for the anti-tuberculosis activity and cytotoxicity of this compound is limited. This guide, therefore, draws upon data for structurally related imidazo[1,2-a]pyridine analogs to provide a potential comparative framework. The presented experimental protocols are standardized methods for evaluating novel anti-tuberculosis drug candidates.

I. Overview of Existing Anti-Tuberculosis Drugs

Anti-tuberculosis therapy relies on a combination of drugs administered over a prolonged period. These are categorized into first-line and second-line agents based on their efficacy, safety, and resistance patterns.

First-Line Anti-Tuberculosis Drugs: These form the cornerstone of treatment for drug-susceptible tuberculosis and are used in combination to prevent the development of resistance.[1][2][3]

  • Isoniazid (INH): A potent bactericidal agent that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[4][5]

  • Rifampicin (RIF): A bactericidal drug that inhibits DNA-dependent RNA polymerase, thereby blocking transcription.[2][6]

  • Pyrazinamide (PZA): A bactericidal agent that is particularly effective against semi-dormant bacilli in acidic environments.[2][5] Its exact mechanism is not fully elucidated but involves conversion to pyrazinoic acid.[5]

  • Ethambutol (EMB): A bacteriostatic agent that inhibits arabinosyl transferases, enzymes involved in cell wall synthesis.[1][6]

Second-Line Anti-Tuberculosis Drugs: These agents are reserved for the treatment of drug-resistant tuberculosis (MDR-TB and XDR-TB) and are generally less effective or more toxic than first-line drugs.[3][7][8] They are categorized into groups based on their efficacy and safety.[9]

  • Fluoroquinolones: (e.g., Levofloxacin, Moxifloxacin) Inhibit DNA gyrase and topoisomerase IV.[7]

  • Injectable Agents: (e.g., Amikacin, Kanamycin, Capreomycin) Inhibit protein synthesis by binding to the ribosome.[7][8]

  • Other Oral Agents: (e.g., Linezolid, Clofazimine, Cycloserine, Ethionamide) Have various mechanisms of action.[7][9]

II. The Promise of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine (IP) class of compounds has garnered significant attention for its potent anti-tuberculosis activity.[10] Some derivatives have shown impressive in vitro potency against Mtb, with nanomolar minimum inhibitory concentrations (MICs).[10]

Mechanism of Action: A key target for some imidazo[1,2-a]pyridine derivatives is the QcrB subunit of the cytochrome bc1 complex, which is essential for mycobacterial respiration.[10] Inhibition of this target disrupts the electron transport chain, leading to a bacteriostatic effect.

III. Comparative Performance Data (Hypothetical Framework)

Due to the absence of specific data for this compound, this section presents a template for comparison, incorporating available data for existing drugs and representative data for other imidazo[1,2-a]pyridine analogs.

Table 1: In Vitro Anti-Tuberculosis Activity (MIC)

Drug/CompoundClassTargetMIC Range (µg/mL) against Mtb H37RvCitation(s)
IsoniazidFirst-LineMycolic Acid Synthesis0.02 - 0.06
RifampicinFirst-LineRNA Polymerase0.06 - 0.25[11]
PyrazinamideFirst-LineMultiple (pH-dependent)≤12.5 - 100 (at neutral pH)[11][12]
EthambutolFirst-LineArabinogalactan Synthesis0.5 - 2.0[11]
MoxifloxacinSecond-Line (Fluoroquinolone)DNA Gyrase0.12 - 0.5[13]
AmikacinSecond-Line (Injectable)Protein Synthesis0.25 - 1.0[13]
Imidazo[1,2-a]pyridine AnaloguesInvestigationalQcrB (cytochrome bc1)0.05 - 6.25[2]
This compound Investigational Presumed QcrB Data Not Available

Table 2: Cytotoxicity Data

Drug/CompoundCell LineCytotoxicity (IC₅₀ in µM)Citation(s)
Representative Imidazo[1,2-a]pyridine AnalogA172 (Glioblastoma)1.8[14]
This compound Data Not Available Data Not Available

IV. Experimental Protocols

The following are detailed methodologies for the in vitro evaluation of novel anti-tuberculosis compounds like this compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][15]

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol

  • 96-well microtiter plates

  • Test compound (this compound) dissolved in DMSO

  • Standard anti-TB drugs (e.g., Isoniazid, Rifampicin) as controls

  • Sterile saline with 0.05% Tween 80

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation:

    • Culture Mtb H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Homogenize the culture by vortexing with glass beads.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

    • Dilute the adjusted suspension 1:100 in Middlebrook 7H9 broth to achieve a final concentration of approximately 10⁵ CFU/mL.[15]

  • Plate Preparation:

    • Dispense 100 µL of supplemented Middlebrook 7H9 broth into all wells of a 96-well plate.

    • Add 100 µL of the test compound at 2x the highest desired concentration to the first column of wells.

    • Perform two-fold serial dilutions across the plate.

    • Include a drug-free growth control well and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well (except the sterility control).

    • Seal the plate and incubate at 37°C.

  • Reading and Interpretation:

    • Read the plates visually using an inverted mirror after 7-21 days, or when growth is clearly visible in the drug-free control well.[13][15]

    • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of Mtb.[15]

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol determines the cytotoxicity of the compound against a mammalian cell line (e.g., HepG2, Vero).

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

    • Carefully aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

V. Visualizations

Signaling Pathways and Experimental Workflows

G cluster_drug_action Mechanism of Action of Anti-TB Drugs Isoniazid Isoniazid Rifampicin Rifampicin Pyrazinamide Pyrazinamide Ethambutol Ethambutol Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines

G

VI. Conclusion and Future Directions

While direct experimental evidence for the anti-tuberculosis activity of this compound is not yet publicly available, the broader class of imidazo[1,2-a]pyridines holds significant promise as a source of novel anti-TB drug candidates. Their unique mechanism of action targeting cellular respiration offers a potential avenue to combat drug-resistant strains.

Future research should focus on the synthesis and in vitro evaluation of this compound using the standardized protocols outlined in this guide. Determining its MIC against drug-sensitive and drug-resistant Mtb strains, as well as its cytotoxicity against mammalian cell lines, will be crucial first steps in assessing its potential as a viable anti-tuberculosis drug candidate. Further studies to confirm its mechanism of action and in vivo efficacy will also be necessary. This systematic approach will provide the essential data needed to advance our understanding of this compound and its potential role in the fight against tuberculosis.

References

Validating Target Engagement of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the cellular target engagement of the novel small molecule, 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine. Based on the common therapeutic targets of the imidazo[1,2-a]pyridine scaffold, this document outlines a hypothetical validation strategy assuming the compound targets the c-Met kinase.[1][2] For comparative analysis, we include experimental data and protocols for two well-characterized kinase inhibitors: Crizotinib, a known c-Met and ALK inhibitor, and Gefitinib, a selective EGFR inhibitor.

Executive Summary

Confirming that a therapeutic compound interacts with its intended molecular target within a cellular context is a critical step in drug discovery. This guide details two state-of-the-art biophysical techniques, the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement (NanoBRET), for validating the target engagement of this compound. By comparing its hypothetical performance with established inhibitors, researchers can gain valuable insights into its potency, selectivity, and cellular permeability.

Quantitative Data Comparison

The following tables summarize key performance indicators for the hypothetical compound and its comparators.

Compound Primary Target Cellular Potency (IC50) Cellular Thermal Shift (ΔTagg) NanoBRET™ Target Engagement (IC50) Key Off-Targets
This compoundc-Met (Hypothetical)Data not availableData not availableData not availableData not available
Crizotinibc-Met, ALK~11-24 nM (c-Met)[3]Stabilizes ALK[4][5]Data available[3]ROS1, RON[6][7]
GefitinibEGFR~26-57 nM[2]Stabilizes target proteins[8]Data availableMAPK10, PIM-1, ERBB-4[9][10]

Table 1: Comparative analysis of key performance metrics for this compound and reference kinase inhibitors.

Signaling Pathways

Understanding the signaling context of the target is crucial for interpreting engagement data. Below are diagrams of the hypothetical target pathway (c-Met) and the comparator pathway (EGFR).

cMet_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds GRB2 GRB2 c-Met->GRB2 Recruits PI3K PI3K c-Met->PI3K Activates STAT3 STAT3 c-Met->STAT3 Phosphorylates SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT Activates AKT->Transcription Regulates STAT3->Transcription Regulates

Caption: The c-Met signaling pathway.

EGFR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates PLCγ PLCγ EGFR->PLCγ Activates STAT STAT EGFR->STAT Phosphorylates SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT Activates AKT->Transcription Regulates STAT->Transcription Regulates

Caption: The EGFR signaling pathway.

Experimental Protocols

Detailed methodologies for the key target engagement assays are provided below.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[11]

CETSA_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., MKN45 for c-Met) Start->Cell_Culture Compound_Treatment 2. Compound Incubation (Test Compound vs. Vehicle) Cell_Culture->Compound_Treatment Heat_Challenge 3. Heat Challenge (Temperature Gradient) Compound_Treatment->Heat_Challenge Cell_Lysis 4. Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation 5. Centrifugation (Separate Soluble/Aggregated Proteins) Cell_Lysis->Centrifugation Protein_Quantification 6. Protein Quantification (e.g., Western Blot, Mass Spec) Centrifugation->Protein_Quantification Data_Analysis 7. Data Analysis (Melt Curve & ΔTagg) Protein_Quantification->Data_Analysis End End Data_Analysis->End

Caption: CETSA experimental workflow.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells expressing the target of interest (e.g., MKN45 gastric cancer cells with MET amplification for c-Met studies).

    • Treat cells with varying concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Immediately cool the samples on ice.

  • Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or lysis buffer.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Detection and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in each sample using Western blotting or mass spectrometry.

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • The shift in the melting temperature (ΔTagg) between the compound-treated and vehicle-treated samples indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[3]

NanoBRET_Workflow Start Start Cell_Transfection 1. Cell Transfection (Target-NanoLuc® Fusion) Start->Cell_Transfection Tracer_Addition 2. Add NanoBRET® Tracer Cell_Transfection->Tracer_Addition Compound_Competition 3. Add Test Compound (Competitive Displacement) Tracer_Addition->Compound_Competition Substrate_Addition 4. Add NanoLuc® Substrate Compound_Competition->Substrate_Addition Signal_Detection 5. Measure Donor & Acceptor Emission Substrate_Addition->Signal_Detection Data_Analysis 6. Calculate BRET Ratio & IC50 Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: NanoBRET™ experimental workflow.

Methodology:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase.

    • Plate the transfected cells in a multi-well plate.

  • Assay Procedure:

    • Add a cell-permeable fluorescent tracer that binds to the target kinase to the cells.

    • Add serial dilutions of the test compound. This will compete with the tracer for binding to the target-NanoLuc® fusion protein.

    • Add the NanoLuc® substrate.

  • Signal Detection and Analysis:

    • Measure the luminescence signal from the NanoLuc® donor and the fluorescent signal from the tracer acceptor.

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • A decrease in the BRET ratio in the presence of the test compound indicates displacement of the tracer and therefore target engagement.

    • Determine the IC50 value from the dose-response curve.

Conclusion

Validating the cellular target engagement of a novel compound like this compound is essential for its development as a potential therapeutic. By employing robust techniques such as CETSA and NanoBRET and comparing the results with well-characterized inhibitors like Crizotinib and Gefitinib, researchers can build a strong data package to support its mechanism of action. This comparative approach provides a clear and objective assessment of the compound's performance in a cellular context, guiding further optimization and preclinical development.

References

Comparative analysis of the pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Pharmacokinetic Properties of Imidazo[1,2-a]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. This guide provides a comparative analysis of the pharmacokinetic profiles of several key derivatives, offering insights into how their absorption, distribution, metabolism, and excretion (ADME) properties influence their clinical application.

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of imidazo[1,2-a]pyridine derivatives vary significantly, directly impacting their therapeutic use. The following table summarizes key human pharmacokinetic data for two of the most well-known derivatives, Zolpidem and Alpidem, along with preclinical data for a newer investigational compound to illustrate the scaffold's versatility.

ParameterZolpidem (Immediate-Release)AlpidemCompound 18 (Preclinical)
Primary Use Hypnotic (Insomnia)Anxiolytic (Discontinued)Antitubercular (Investigational)
Tmax (Time to Peak) ~1.6 hours[1]1.0–2.5 hours[2][3]8.0 hours (mouse, oral)[4]
Cmax (Peak Concentration) Dose-dependent (e.g., 5-10 mg)[1]Dose-dependent (e.g., 50 mg gives ~34 ng/mL)[3]1200 ng/mL (mouse, 25 mg/kg oral)[4]
t½ (Elimination Half-life) ~2.5 hours[5]~18-19 hours[3]1.9 hours (mouse, oral)[4]
Oral Bioavailability (%) ~70%~32–35% (estimated)[2]50% (mouse)[4]
Protein Binding (%) ~92.5%[1]~99.4%[2]Not Reported
Primary Metabolism Hepatic (CYP3A4, CYP2C9, CYP1A2)[1]Extensive (Hydroxylation, Dealkylation)[2]Not Reported
Primary Excretion Renal (as inactive metabolites)[1]Fecal[2]Not Reported

Note: Data for Saripidem and Necopidem, other derivatives in this class, are not extensively available in publicly accessible literature.[6][7]

Analysis of Key Derivatives

Zolpidem: As a hypnotic agent, Zolpidem's pharmacokinetic profile is well-suited for treating insomnia. It is rapidly absorbed, reaching peak plasma concentrations in about 1.6 hours, which facilitates a quick onset of sleep.[1] Its short elimination half-life of approximately 2.5 hours helps minimize next-day residual effects or "hangover."[5] However, food can delay its absorption, extending the time to peak concentration.[1]

Alpidem: Formerly used as an anxiolytic, Alpidem displays a markedly different profile. While its time to peak concentration is similar to Zolpidem's, its elimination half-life is significantly longer, averaging around 18-19 hours in young adults.[2][3] This prolonged duration of action is more suitable for managing anxiety throughout the day. Alpidem also exhibits very high plasma protein binding.[2] Its marketing was discontinued due to concerns about liver toxicity.[2]

Newer Investigational Derivatives: Research into imidazo[1,2-a]pyridines is ongoing for various therapeutic areas, including oncology and infectious diseases.[8][9] For instance, the antitubercular candidate "Compound 18" shows high oral bioavailability (50%) and a short half-life (1.9 hours) in preclinical mouse models, demonstrating how the scaffold can be modified to achieve pharmacokinetic profiles suitable for different treatment regimens, such as those for infectious diseases.[4]

Visualizing Pharmacokinetic Processes

To better understand the journey of these compounds in the body, the following diagrams illustrate the typical workflow of a pharmacokinetic study and the general ADME pathway for an orally administered drug.

cluster_Experiment Experimental Phase cluster_Analysis Analytical & Modeling Phase Admin Drug Administration (Oral or IV) Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Admin->Sampling Processing Sample Processing (Centrifugation to Plasma) Sampling->Processing LCMS Bioanalysis (LC-MS/MS Quantification) Processing->LCMS Curve Plot Concentration vs. Time Curve LCMS->Curve Modeling Non-Compartmental Analysis Curve->Modeling Params Determine PK Parameters (Cmax, Tmax, t1/2, AUC) Modeling->Params

Caption: General workflow for an in vivo pharmacokinetic study.

cluster_AD Absorption & Distribution cluster_ME Metabolism & Excretion Oral Oral Administration GI GI Tract (Absorption) Oral->GI Circulation Systemic Circulation (Distribution) GI->Circulation Liver Liver (Metabolism via CYP450) Circulation->Liver Protein Plasma Protein Binding Circulation->Protein Metabolites Inactive/Active Metabolites Liver->Metabolites Excretion Excretion (Renal/Fecal) Metabolites->Excretion

References

Benchmarking the efficacy of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine against known standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyridine derivatives against known standards in oncology, infectious disease, and inflammation. The inclusion of a bromine atom and a trifluoromethyl group on the imidazo[1,2-a]pyridine scaffold is intended to enhance pharmacological properties such as metabolic stability and target binding affinity. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for researchers.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of various imidazo[1,2-a]pyridine derivatives, including those with structural similarities to this compound, against standard therapeutic agents. It is important to note that direct comparative data for this compound against all listed standards is limited; therefore, data on closely related analogues is provided to infer potential efficacy.

Table 1: Anticancer Activity of Imidazo[1,2-a]Pyridine Derivatives Compared to Standard Chemotherapeutic Agents.

Compound/DrugCell LineAssay TypeIC50 (µM)Reference
Imidazo[1,2-a]pyridine derivative 12 (nitro group at C-2, p-chlorophenyl at C-3)HT-29 (Colon Cancer)Cytotoxicity4.15 ± 2.93[1]
Imidazo[1,2-a]pyridine derivative 18 (2,4-difluorophenyl at C-2, p-chlorophenyl amine at C-3)MCF-7 (Breast Cancer)Cytotoxicity14.81 ± 0.20[1]
Imidazo[1,2-a]pyridine derivative 11 (indole moiety at C-2)HT-29 (Colon Cancer)Cytotoxicity18.34 ± 1.22[1]
Imidazo[1,2-a]pyridine derivative IP-5 HCC1937 (Breast Cancer)MTT Assay45[2][3]
Imidazo[1,2-a]pyridine derivative IP-6 HCC1937 (Breast Cancer)MTT Assay47.7[2][3]
Cisplatin A2780S (Ovarian Cancer)Cytotoxicity>10 (approx.)[4]
Cisplatin A2780CP70 (Ovarian Cancer)Cytotoxicity>10 (approx.)[4]
Doxorubicin MCF-7 (Breast Cancer)MTT AssayNot specified, but highly active[5][6]

Table 2: Antitubercular Activity of an Isoniazid Derivative.

Compound/DrugOrganismMIC (µg/mL)Reference
Isoniazid Derivative (Schiff base)M. tuberculosis H37Rv4[7]
Isoniazid (INH) M. tuberculosis H37RvStandard (comparative)[7][8][9]

Table 3: Anti-inflammatory Activity of a Trifluoromethyl Analogue Compared to Indomethacin.

Compound/DrugAssayEC50 (mg/kg)Reference
CF₃-IndomethacinCarrageenan-induced rat paw edema1.7[10][11][12]
Indomethacin Carrageenan-induced rat paw edema1.0[10][11][12]

Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and inflammation. The diagrams below illustrate the general mechanisms of action often attributed to this class of compounds.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Cell Survival Cell Survival mTORC1->Cell Survival Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine->PI3K Inhibition Imidazo[1,2-a]pyridine->AKT Inhibition Imidazo[1,2-a]pyridine->mTORC1 Inhibition

PI3K/AKT/mTOR Signaling Pathway Inhibition.

STAT3_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3->p-STAT3 Gene Transcription Inflammatory Gene Transcription p-STAT3->Gene Transcription Translocation IkB IκB NF-kB NF-κB NF-kB->Gene Transcription Translocation IkB-NF-kB IκB-NF-κB Complex IkB-NF-kB->NF-kB IκB degradation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine->STAT3 Inhibition of Phosphorylation Imidazo[1,2-a]pyridine->IkB-NF-kB Inhibition of IκB degradation

STAT3/NF-κB Signaling Pathway Modulation.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of efficacy studies.

MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final solvent concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals. Incubate for 15-20 minutes at room temperature with gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescent (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration and add Laemmli buffer. Boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and run the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment Cell Culture 1. Cancer Cell Culture Compound Treatment 2. Treatment with Imidazo[1,2-a]pyridine Cell Culture->Compound Treatment MTT Assay 3. MTT Assay for Cell Viability (IC50) Compound Treatment->MTT Assay Western Blot 4. Western Blot for Apoptosis Markers Compound Treatment->Western Blot Data Analysis 5. Data Analysis and Comparison MTT Assay->Data Analysis Western Blot->Data Analysis

General Experimental Workflow.

References

Halogenation of Imidazo[1,2-a]pyridines: A Comparative Guide to Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of halogen atoms on this heterocyclic system has emerged as a powerful tool to modulate potency and selectivity for various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated imidazo[1,2-a]pyridines, focusing on their application as inhibitors of phosphoinositide 3-kinase (PI3K) and as ligands for β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.

SAR Analysis of Halogenated Imidazo[1,2-a]pyridines as PI3K Inhibitors

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer. Halogenation of the imidazo[1,2-a]pyridine core has been shown to significantly influence the inhibitory activity of this class of compounds against PI3K isoforms.

Data Summary: PI3Kα Inhibitory Activity
Compound IDSubstitution PatternHalogenIC50 (nM) for PI3KαReference
1 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridineFluorine670[1]
2 6-(4-(4-(trifluoromethyl)phenyl)quinazolin-6-yl)imidazo[1,2-a]pyridineTrifluoromethyl1.94[2]
3 6-chloro-3-iodo-imidazo[1,2-a]pyridineChlorine, IodineSynthetic Intermediate[3]

Key Findings:

  • The introduction of a fluorine atom on a phenylsulfonyl substituent at the 3-position of the imidazo[1,2-a]pyridine ring results in a compound with an IC50 value of 0.67μM for PI3Kα.[1]

  • A trifluoromethyl group on a distal phenyl ring of a quinazoline-substituted imidazo[1,2-a]pyridine at the 6-position leads to a highly potent PI3Kα inhibitor with an IC50 of 1.94 nM.[2]

  • While not a direct activity comparison, the synthesis of 6-chloro-3-iodo-imidazo[1,2-a]pyridine highlights the chemical tractability of introducing multiple halogens onto the scaffold for further derivatization.[3]

The data suggests that halogen substitution, particularly with fluorine-containing moieties, is a viable strategy for developing potent PI3K inhibitors based on the imidazo[1,2-a]pyridine scaffold. The potency is highly dependent on the position and the overall substitution pattern of the molecule.

PI3K/Akt Signaling Pathway

PI3K_Akt_Signaling PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 p110 p85 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Targets (Cell Survival, Growth, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt activates Imidazo_pyridine Halogenated Imidazo[1,2-a]pyridines Imidazo_pyridine->PI3K inhibit PI3K_Assay_Workflow cluster_0 Reaction Setup cluster_1 ADP Detection cluster_2 Signal Measurement A Add PI3Kα enzyme, test compound, and substrate to well B Initiate reaction with ATP A->B C Incubate at RT B->C D Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP C->D E Incubate at RT D->E F Add Kinase Detection Reagent to convert ADP to ATP E->F G Incubate at RT F->G H Measure luminescence (proportional to ADP produced) G->H

References

Safety Operating Guide

Proper Disposal of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine as a hazardous chemical waste. Due to its halogenated and nitrogen-containing heterocyclic structure, specific disposal protocols must be followed to ensure laboratory safety and environmental compliance. This guide provides detailed procedures for its handling and disposal.

Proper disposal of this compound is crucial for maintaining a safe laboratory environment and adhering to regulatory standards. This compound is a halogenated organic substance and a pyridine derivative, which necessitates its classification as hazardous waste.[1][2][3] Disposal should never involve drain or regular trash disposal.[4] Instead, it requires segregation, proper containment, and transfer to a licensed waste disposal facility, typically for incineration.[5]

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).[1] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[1][4]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes.[1]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of vapors.[1][6]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[4] The absorbed material should then be placed in a sealed container for disposal as hazardous waste. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound waste must comply with all local, state, and federal regulations.[1]

  • Waste Identification and Segregation :

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous halogenated organic waste .[1][2][3]

    • Do not mix this waste with other incompatible waste streams, such as non-halogenated solvents, strong oxidizing agents, or acids.[1][7]

  • Waste Collection and Containment :

    • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][7] The container must be compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".[2][8] Associated hazards such as "Flammable" (if applicable), "Toxic," and "Irritant" should also be indicated.[1]

  • Storage :

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][2]

    • The storage area should be cool and dry, away from heat and sources of ignition.[4][7]

  • Disposal :

    • Once the waste container is full, or if it is no longer being used, arrange for its collection by your institution's EHS or a licensed chemical waste disposal service.[7]

    • The primary method for the disposal of halogenated organic waste is typically high-temperature incineration.[5]

Table 2: Waste Stream Segregation

Waste TypeCompatible Storage ContainerIncompatible with
Halogenated Organic Waste (e.g., this compound)Labeled, sealed, chemical-resistant container.Non-halogenated organic waste, strong acids, strong bases, strong oxidizing agents.[1][3][7]
Non-Halogenated Organic Waste Separate labeled, sealed, chemical-resistant container.Halogenated organic waste, strong acids, strong bases, strong oxidizing agents.
Aqueous Waste Labeled, sealed container.Organic solvents.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the general procedure for handling halogenated waste is standardized. The key "experiment" in this context is the safe packaging and labeling of the waste for disposal.

Protocol for Preparing a Waste Container:

  • Select an appropriate container: Choose a clean, empty, and compatible container with a secure, leak-proof cap.

  • Affix a hazardous waste label: Before adding any waste, attach a completed hazardous waste label to the container.

  • Document the contents: As waste is added, record the chemical name and approximate quantity on the label or a log sheet associated with the container.

  • Seal the container: Keep the container sealed at all times, except when adding waste.

  • Store safely: Place the container in a designated satellite accumulation area, within secondary containment if required by your institution.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS No. 150780-40-8). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance. The following procedures are based on the safety profiles of structurally related compounds and established best practices for handling halogenated and trifluoromethylated heterocyclic compounds.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause irritation.[1][2]
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator with particulate filters may be necessary for large quantities or in case of inadequate ventilation.Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation and Engineering Controls :

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

    • Designate a specific area for handling the compound to contain potential spills.

  • Donning Personal Protective Equipment :

    • Before handling the compound, put on all required PPE as specified in the table above.

  • Handling the Compound :

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[3]

    • Avoid the formation of dust.[4]

    • Do not eat, drink, or smoke when using this product.[2]

  • First-Aid Measures :

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

    • Skin Contact : Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container designated for halogenated organic waste.[3]

  • Spill Management :

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

    • For large spills, evacuate the area and contact the appropriate emergency response team.

  • Disposal Route :

    • Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[5]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_controls Verify Engineering Controls (Fume Hood, Eyewash) don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_controls->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound decontaminate Decontaminate Work Area and Equipment handle_compound->decontaminate collect_waste Collect Waste in Labeled Halogenated Waste Container handle_compound->collect_waste doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose via Approved Hazardous Waste Vendor collect_waste->dispose_waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.